1-(3-Chloropropyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMFETHQFUOIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566865 | |
| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53710-77-3 | |
| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 1-(3-Chloropropyl)imidazolidin-2-one
Foreword: The Strategic Importance of N-Alkylated Imidazolidin-2-ones
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to act as a rigid and stable mimic of a peptide bond, presenting substituents in well-defined spatial orientations. The strategic functionalization of this core, particularly through N-alkylation, unlocks a vast chemical space for the development of novel therapeutics.[3][4]
This guide focuses on a key intermediate, 1-(3-Chloropropyl)imidazolidin-2-one. The introduction of the 3-chloropropyl group provides a versatile electrophilic handle, enabling chemists to readily perform subsequent nucleophilic substitution reactions. This two-step approach—N-alkylation followed by substitution—is a cornerstone strategy for building molecular complexity and is central to many drug discovery programs. Herein, we provide a detailed, field-proven protocol for the synthesis of this valuable building block and a robust analytical workflow for its unambiguous characterization, grounded in the principles of causality and self-validating methodologies.
Part 1: Synthesis and Mechanistic Rationale
The most direct and reliable method for preparing 1-(3-Chloropropyl)imidazolidin-2-one is the N-alkylation of the parent imidazolidin-2-one ring. This approach is favored for its high efficiency, scalability, and the ready availability of starting materials.
Synthetic Strategy: The SN2 Pathway
The core transformation relies on a classical bimolecular nucleophilic substitution (SN2) reaction. The process involves two key steps:
-
Deprotonation: The N-H proton of the imidazolidin-2-one is moderately acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base generates a nucleophilic amide anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the new N-C bond.
Our choice of alkylating agent is critical. We employ 1-bromo-3-chloropropane. The rationale is twofold:
-
Differential Reactivity: The bromide ion is a superior leaving group compared to the chloride ion. This allows for selective alkylation at the bromine-bearing carbon, leaving the chloro group intact for subsequent functionalization.
-
Avoidance of Over-alkylation: Using a di-halogenated propane with identical halogens (e.g., 1,3-dichloropropane) increases the risk of double alkylation or polymerization, complicating purification.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of 1-(3-Chloropropyl)imidazolidin-2-one.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps ensures high yield and purity, which are subsequently verified by the characterization methods outlined in Part 2.
Materials & Reagents:
-
Imidazolidin-2-one
-
1-Bromo-3-chloropropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add imidazolidin-2-one (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to create a 0.5 M solution of the starting material. Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality Note: Adding NaH slowly at 0°C safely controls the exothermic reaction and hydrogen gas evolution. The 10% excess of base ensures complete deprotonation of the substrate.
-
Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear, homogeneous slurry.
-
Alkylation: Cool the reaction mixture back to 0°C. Add 1-bromo-3-chloropropane (1.2 eq) dropwise via the dropping funnel over 20 minutes. Causality Note: A slight excess of the alkylating agent drives the reaction to completion. Dropwise addition prevents a rapid exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine. Causality Note: The water wash removes residual DMF, while the brine wash removes residual water from the organic phase, aiding in the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed. The final product is typically a white solid or a colorless oil.
Part 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are paramount. The following multi-technique approach provides a robust and cross-verifiable characterization of the target compound.
Caption: Integrated analytical workflow for structural verification and purity assessment.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is the primary tool for confirming the covalent structure. The spectrum will show distinct signals for the protons on the imidazolidinone ring and the chloropropyl chain, with predictable chemical shifts and coupling patterns.[5]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-CH₂- (ring) | ~3.4 - 3.6 | Triplet (t) | ~7-8 | Adjacent to one N and a CH₂ group. |
| -NH-CH₂- (ring) | ~3.3 - 3.5 | Triplet (t) | ~7-8 | Adjacent to one N and a CH₂ group. |
| N-CH₂-CH₂- | ~3.2 - 3.4 | Triplet (t) | ~6-7 | Deshielded by adjacent nitrogen. |
| -CH₂-CH₂-CH₂Cl | ~1.9 - 2.1 | Quintet (quin) | ~6-7 | Methylene group between two other methylenes. |
| -CH₂-Cl | ~3.6 - 3.8 | Triplet (t) | ~6-7 | Deshielded by the electronegative chlorine atom. |
| N-H | ~5.0 - 6.0 | Broad Singlet (br s) | - | Exchangeable proton, position can vary. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O | ~160 - 165 | Carbonyl carbon of the cyclic urea. |
| N-C H₂- (ring) | ~40 - 42 | Ring carbon adjacent to the alkylated nitrogen. |
| -NH-C H₂- (ring) | ~38 - 40 | Ring carbon adjacent to the N-H group. |
| N-C H₂-CH₂- | ~45 - 48 | Propyl chain carbon attached to nitrogen. |
| -CH₂-C H₂-CH₂Cl | ~30 - 33 | Central carbon of the propyl chain. |
| -C H₂-Cl | ~42 - 44 | Carbon bearing the chlorine atom. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3200 - 3400 | Strong, broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to strong |
| C=O Stretch (Amide) | 1680 - 1720 | Very strong, sharp |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to strong |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of chlorine.[6]
-
Molecular Ion (M⁺): The expected molecular weight is 148.05 g/mol for the C₅H₉ClN₂O formula.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two molecular ion peaks:
-
[M]⁺ at m/z ≈ 148 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺ at m/z ≈ 150 (corresponding to the ³⁷Cl isotope)
-
The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.
-
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the chloropropyl sidechain or cleavage within the chain.
Physical Characterization
-
Appearance: White to off-white solid or colorless oil.
-
Melting Point: Determination of a sharp melting point is a good indicator of purity. For comparison, the structurally related 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has a reported melting point of approximately 115-119°C.[7][8]
Conclusion
This guide provides an authoritative and technically detailed framework for the synthesis and characterization of 1-(3-Chloropropyl)imidazolidin-2-one. By understanding the causality behind each experimental step—from the choice of a differentially reactive alkylating agent to the multi-technique analytical validation—researchers can reliably produce and verify this crucial chemical building block. The protocols described herein are designed for robustness and reproducibility, empowering scientists in drug development and organic synthesis to confidently utilize this versatile intermediate in their research endeavors.
References
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). MDPI. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). PMC. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). Organic Chemistry Portal. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC. [Link]
-
Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. (2011). PMC. [Link]
-
Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. PrepChem.com. [Link]
-
(PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ResearchGate. [Link]
- Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.
-
1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6. Chemsrc. [Link]
-
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002). HETEROCYCLES. [Link]
-
Some new IIB group complexes of an imidazolidine ligand: Synthesis, spectral characterization, electrochemical, thermal and. Indian Academy of Sciences. [Link]
-
New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2014). PMC. [Link]
-
A Perspective on Thiazolidinone Scaffold Development as a New Therapeutic Strategy for Toxoplasmosis. (2018). Frontiers. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (2020). PMC. [Link]
-
Solid state NMR study of 1,3-imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. (1998). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. prepchem.com [prepchem.com]
- 8. FR2563518A1 - Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones - Google Patents [patents.google.com]
Technical Guide: Safety, Handling, and Synthetic Applications of 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary
As a Senior Application Scientist in drug development, I frequently encounter the need for robust, bifunctional building blocks that can seamlessly integrate into complex molecular architectures. 1-(3-Chloropropyl)imidazolidin-2-one (CAS 53710-77-3) is one such critical reagent. Featuring a stable cyclic urea moiety and a highly reactive primary alkyl chloride, it serves as a premier electrophilic linker for N-, O-, and S-alkylation. Because the imidazolidin-2-one scaffold is a privileged structure found in numerous 1[1], mastering the handling and reactivity of this specific chloropropyl derivative is essential for modern medicinal chemists.
Physicochemical Profile
Understanding the physical parameters of a reagent is the first step in designing a safe and effective synthetic route. Below is the consolidated quantitative data for 1-(3-Chloropropyl)imidazolidin-2-one[2].
| Property | Value |
| Chemical Name | 1-(3-Chloropropyl)imidazolidin-2-one |
| CAS Number | 53710-77-3 |
| Molecular Formula | C6H11ClN2O |
| Molecular Weight | 162.62 g/mol |
| MDL Number | MFCD05861628 |
| Structural Class | Cyclic Urea / Alkyl Halide |
Mechanistic Reactivity & Synthetic Utility
The utility of 1-(3-Chloropropyl)imidazolidin-2-one lies in its dual functionality. The cyclic urea ring is remarkably stable against hydrolysis and nucleophilic attack, acting as a robust pharmacophore that improves the hydrogen-bonding capacity and aqueous solubility of target drugs. Conversely, the 3-chloropropyl chain acts as an electrophilic "warhead."
In synthetic applications, it undergoes classic bimolecular nucleophilic substitution (SN2). However, field-proven insights dictate that primary alkyl chlorides are inherently sluggish compared to their bromide or iodide counterparts. To achieve high yields, reactions typically require polar aprotic solvents (e.g., DMF, DMSO) to stabilize the polar transition state, elevated temperatures (60–80°C), or in situ halogen exchange (Finkelstein catalysis) to drive the reaction forward.
Toxicology and E-E-A-T Safety Protocols
Safety in the laboratory cannot be reduced to a checklist; it requires an understanding of chemical causality.
The Causality of Hazard: 1-(3-Chloropropyl)imidazolidin-2-one is an alkylating agent. Its toxicity stems directly from its electrophilic nature. Just as it reacts with synthetic amines in a flask, it can covalently bind to biological nucleophiles—such as the sulfhydryl groups of cysteine residues in skin proteins or the nitrogenous bases in DNA (3[3]). This covalent modification leads to its primary hazards:
-
Skin Sensitization & Irritation (H315, H317): Delayed allergic contact dermatitis is common with alkylating agents.
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols can alkylate mucosal membranes.
Mechanistic pathway illustrating the toxicological hazards of electrophilic alkylating agents.
Self-Validating Spill Management Protocol
If a spill occurs, mechanical cleanup is insufficient. The electrophile must be chemically deactivated.
-
Action: Flood the spill area with a 5% w/v aqueous Sodium Thiosulfate (Na2S2O3) solution.
-
Causality: Thiosulfate is a highly potent, "soft" nucleophile that rapidly displaces the primary chloride via SN2, converting the hazardous alkylating agent into a benign, water-soluble Bunte salt.
-
Self-Validation Check: Allow the deactivation solution to sit for 30 minutes. Swab the area and test the swab with a dilute Silver Nitrate (AgNO3) indicator drop. A lack of white AgCl precipitate confirms that the reactive alkyl chlorides have been fully consumed and deactivated.
Self-Validating Experimental Protocol: N-Alkylation Workflow
To ensure reproducibility and trust in the synthetic process, the following protocol for the N-alkylation of a secondary amine incorporates built-in validation feedback loops.
Step 1: System Preparation & Deoxygenation
-
Action: Charge a flame-dried, argon-purged flask with the secondary amine (1.0 eq) and anhydrous DMF (0.2 M).
-
Causality: DMF's high dielectric constant stabilizes the SN2 transition state. Argon purging prevents the oxidative degradation of sensitive amines.
Step 2: Base Activation
-
Action: Add finely powdered anhydrous Potassium Carbonate (K2CO3) (2.5 eq). Stir at room temperature for 15 minutes.
-
Causality: K2CO3 is a mild, non-nucleophilic base. Unlike strong bases (e.g., NaOH), it will not hydrolyze the imidazolidin-2-one ring. It neutralizes the HCl generated during the reaction, driving the equilibrium forward.
Step 3: Electrophile Addition & Finkelstein Catalysis
-
Action: Add Potassium Iodide (KI) (0.2 eq), followed by the dropwise addition of 1-(3-Chloropropyl)imidazolidin-2-one (1.1 eq) dissolved in a minimal volume of DMF.
-
Causality: Because alkyl chlorides are sluggish, KI initiates an in situ Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide. This drastically reduces reaction times from >24 hours to 4–6 hours. Dropwise addition prevents localized thermal spikes and minimizes bis-alkylation side reactions.
Step 4: Thermal Acceleration & Self-Validation
-
Action: Heat the reaction mixture to 70°C.
-
Self-Validation Check (LCMS): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LCMS. Do not proceed until the peak corresponding to the starting amine is <5% relative to the product. If unreacted amine persists, the system validates that the reaction is incomplete; add an additional 0.1 eq of the electrophile and stir for 1 hour.
Step 5: Quenching and Isolation
-
Action: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate.
-
Self-Validation Check (pH): Test the aqueous layer; it must be slightly acidic to neutral (pH ~6-7) to confirm complete neutralization of the base. This ensures the newly synthesized tertiary amine product remains fully deprotonated and partitions entirely into the organic phase.
Step-by-step synthetic workflow for SN2 alkylation using 1-(3-Chloropropyl)imidazolidin-2-one.
References
-
[2] ChemicalBook. "1-(3-CHLOROPROPYL)-2-IMIDAZOLIDINONE | 53710-77-3". 2
-
[3] Spectrum Chemical. "Material Safety Data Sheet - 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one".3
-
[1] PubMed Central (PMC). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity".1
-
[4] Organic Chemistry Portal. "Imidazolidinone synthesis". 4
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-CHLOROPROPYL)-2-IMIDAZOLIDINONE | 53710-77-3 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Imidazolidinone synthesis [organic-chemistry.org]
1-(3-Chloropropyl)imidazolidin-2-one material safety data sheet
The following technical guide is structured to serve as an operational whitepaper for researchers and process chemists. It moves beyond standard SDS reporting to provide a functional framework for the safe and effective utilization of 1-(3-Chloropropyl)imidazolidin-2-one .
Operational Safety, Reactivity Profiling, and Synthetic Application
Executive Summary & Molecular Architecture
1-(3-Chloropropyl)imidazolidin-2-one (CAS: 62765-63-7) is a specialized heterocyclic building block characterized by a bifunctional architecture: a polar, hydrogen-bond-donating cyclic urea core and a reactive electrophilic alkyl chloride tail.
In drug discovery, this molecule serves as a critical "linker" scaffold, primarily used to introduce the imidazolidin-2-one moiety—a known pharmacophore in ACE inhibitors (e.g., Imidapril analogs) and CNS-active agents—into larger molecular frameworks. Its handling requires a dual focus: protecting the moisture-sensitive alkyl chloride from hydrolysis while managing the genotoxic potential inherent to alkylating agents.
Chemical Identity Table[1][2]
| Parameter | Specification |
| CAS Number | 62765-63-7 |
| IUPAC Name | 1-(3-Chloropropyl)imidazolidin-2-one |
| Synonyms | N-(3-Chloropropyl)-2-imidazolidinone; 1-(3-Chloropropyl)-2-oxoimidazolidine |
| Molecular Formula | C₆H₁₁ClN₂O |
| Molecular Weight | 162.62 g/mol |
| Predicted LogP | ~0.5 (Hydrophilic/Polar) |
| Physical State | Viscous liquid or low-melting solid (hygroscopic) |
| Solubility | High: DMSO, DMF, Methanol, DCM; Moderate: Water (hydrolytic risk) |
Hazard Profiling & Toxicology (The "Why" Behind the Protocol)
Standard GHS symbols (Irritant) often understate the specific risks of pharmaceutical intermediates. As a Senior Scientist, you must treat this compound based on its Mechanism of Action (MoA) .
The Alkylating Potential (Genotoxicity Risk)
The terminal –CH₂CH₂CH₂Cl group renders this molecule a primary alkylating agent.
-
Mechanism: The carbon attached to the chlorine is electrophilic.[1] It can alkylate nucleophilic sites on DNA (e.g., N7-guanine), potentially leading to mutagenesis.[2]
-
Operational Implication: Standard "irritant" precautions are insufficient. You must prevent all dermal and inhalation exposure.
Hydrolytic Instability
While the urea ring is stable, the alkyl chloride is susceptible to hydrolysis, releasing hydrochloric acid (HCl) and forming the corresponding alcohol (1-(3-hydroxypropyl)imidazolidin-2-one).
-
Causality:
-
Impact: HCl formation can catalyze further degradation or corrode metal equipment.
Safe Handling & Storage Protocols
This protocol is designed as a self-validating system : every step includes a check to ensure the barrier of protection is intact.
Engineering Controls & PPE
| Component | Recommendation | Scientific Rationale |
| Gloves | Double-gloved Nitrile (min 0.11mm) | Latex is permeable to organic chlorides. Double gloving provides a "breakthrough" buffer. |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevents inhalation of aerosols. If solid, use P3 dust mask; if liquid/heated, use ABEK filters. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient against splashes of alkylating liquids which can cause corneal opacity. |
Operational Workflow (DOT Visualization)
The following diagram outlines the "Chain of Custody" for moving the material from storage to the reaction vessel, minimizing exposure risk.
Emergency Response: Spill Cleanup
-
Small Spill (<10 mL/g):
-
Evacuate immediate area.
-
Don full PPE (Tyvek suit, double gloves, respirator).
-
Absorb with vermiculite or sand.
-
Neutralization: Treat the absorbed material with 10% aqueous ammonia or sodium carbonate to quench the alkylating capability before sealing in a hazardous waste drum.
-
Synthetic Utility & Application
The primary value of 1-(3-Chloropropyl)imidazolidin-2-one lies in its ability to transfer the imidazolidinone ring to a nucleophile (amine, thiol, or phenoxide).
Reaction Mechanism: Nucleophilic Substitution ( )
The reaction typically follows an
-
Solvent: Aprotic polar solvents (DMF, Acetonitrile) enhance the nucleophilicity of the attacking group.
-
Base:
or (Cesium effect) is often used to scavenge the HCl byproduct without causing elimination. -
Catalyst: Potassium Iodide (KI) can be added (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Synthetic Pathway Diagram
Case Study Context: ACE Inhibitor Synthesis
While Imidapril uses a chiral precursor, this reagent is frequently used to synthesize non-chiral analogs or to probe Structure-Activity Relationships (SAR) by varying the linker length. The imidazolidin-2-one ring mimics the transition state of peptide hydrolysis, making it a potent inhibitor motif for proteolytic enzymes [1].
Quality Control & Validation
Before committing this material to a high-value synthesis, validate its integrity.
-
Visual Inspection: The material should be colorless to pale yellow. Darkening indicates oxidation or HCl accumulation.
-
H-NMR Check: Look for the triplet at
ppm (corresponding to ). If this shifts upfield or splits, hydrolysis to the alcohol has occurred. -
Silver Nitrate Test (Qualitative): Dissolve a small amount in ethanol and add
. A rapid white precipitate indicates free chloride ions (hydrolysis has already happened). Pure alkyl chlorides react slowly; free HCl reacts instantly.
References
-
PubChem. (n.d.). 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Related Structure & Class Safety Data). National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
ECHA. (n.d.). General Information on Alkyl Chlorides and Mutagenicity Risks.[2] European Chemicals Agency. Retrieved February 28, 2026, from [Link]
-
MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. Molecules.[5][1][2][6][7][8][9][10][11][12] Retrieved February 28, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes | MDPI [mdpi.com]
- 5. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 8. CAS 123-63-7: Paraldehyde | CymitQuimica [cymitquimica.com]
- 9. Imidazolidinone synthesis [organic-chemistry.org]
- 10. Paraldehyde (CAS 123-63-7): Properties, Uses, and Industrial Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 11. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 12. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Chloropropyl)imidazolidin-2-one: A Versatile Pharmacophore Linker
This is an in-depth technical guide on 1-(3-Chloropropyl)imidazolidin-2-one , designed for researchers and synthetic chemists.
Technical Guide for Synthetic Applications & Medicinal Chemistry
Executive Summary
1-(3-Chloropropyl)imidazolidin-2-one (CAS: 50456-94-5) is a specialized alkylating agent utilized in organic synthesis to introduce the imidazolidin-2-one (ethylene urea) pharmacophore. This moiety acts as a non-aromatic bioisostere of the benzimidazolone group found in numerous CNS-active drugs (e.g., Domperidone, Droperidol) and is a structural motif in ureidopenicillins (e.g., Azlocillin).
As a bifunctional building block containing a stable cyclic urea and a reactive alkyl chloride, it serves as a critical "anchor" for constructing diverse chemical libraries, particularly in the development of serotonergic (5-HT) and dopaminergic (D2) receptor ligands.
Key Chemical Profile
| Property | Specification |
| IUPAC Name | 1-(3-Chloropropyl)imidazolidin-2-one |
| CAS Number | 50456-94-5 |
| Molecular Formula | |
| Molecular Weight | 162.62 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in DCM, Chloroform, DMF, DMSO; Sparingly soluble in water |
| Reactivity Class | Primary Alkyl Chloride ( |
Synthesis of the Intermediate
The preparation of 1-(3-Chloropropyl)imidazolidin-2-one requires the selective mono-alkylation of imidazolidin-2-one. The challenge lies in preventing bis-alkylation (formation of the 1,3-di-substituted product) and managing the competing reactivity of the di-haloalkane.
Strategic Route: Phase-Transfer Catalysis (PTC)
This protocol utilizes a solid-liquid PTC system to maximize mono-alkylation selectivity by maintaining a low concentration of the deprotonated urea anion.
Reagents:
-
Substrate: Imidazolidin-2-one (1.0 eq)
-
Alkylating Agent: 1-Bromo-3-chloropropane (1.2 eq) — Bromide is the better leaving group, directing regioselectivity.
-
Base: Potassium Hydroxide (KOH), pulverized (2.0 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Toluene or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried 3-neck flask with imidazolidin-2-one and MeCN under
atmosphere. -
Activation: Add pulverized KOH and TBAB. Stir vigorously at room temperature for 30 minutes to facilitate surface deprotonation.
-
Alkylation: Add 1-bromo-3-chloropropane dropwise over 1 hour. Crucial: Maintain temperature at 40–50°C. Rapid addition or higher heat promotes bis-alkylation.
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or GC-MS. The product appears as a less polar spot compared to the starting urea.
-
Workup: Filter off inorganic salts (KBr/KCl). Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is purified via vacuum distillation (high vacuum required) or column chromatography (Silica gel, DCM
5% MeOH/DCM) to yield the target mono-alkylated chloride.
Mechanistic Pathway
The reaction proceeds via an
Caption: Selective mono-alkylation pathway using leaving group discrimination (Br > Cl).
Reactivity & Applications in Drug Design
Once synthesized, 1-(3-Chloropropyl)imidazolidin-2-one acts as a "masked" imidazolidinone linker. The terminal chloride is moderately reactive and can be displaced by various nucleophiles.
Finkelstein Activation (Optional)
For sterically hindered nucleophiles, the chloride reactivity can be enhanced by converting it to an iodide in situ:
-
Reagent: NaI (0.1–1.0 eq) in Acetone or Butanone.
-
Effect: Generates the corresponding alkyl iodide, which reacts ~100x faster in subsequent
steps.
Synthesis of CNS-Active Ligands (The "Azapirone" Motif)
This intermediate is particularly valuable for synthesizing analogs of Buspirone or Gepirone , where the cyclic imide is replaced by the cyclic urea (imidazolidinone).
General Coupling Protocol (N-Alkylation):
-
Nucleophile: Aryl-piperazine (e.g., 1-(2-pyrimidinyl)piperazine).
-
Conditions:
(2.0 eq), KI (cat.), in DMF or Acetonitrile at 80°C. -
Outcome: Formation of the Imidazolidinone-Propyl-Piperazine scaffold, a privileged structure for 5-HT1A and D2 receptor binding.
Bioisosteric Replacement Strategy
In medicinal chemistry, the imidazolidin-2-one ring is often used to replace:
-
Hydantoins: To alter solubility and pKa.
-
Benzimidazolones: To remove the aromatic ring (reducing lipophilicity/LogP) while maintaining the H-bond donor/acceptor profile.
Caption: Divergent synthesis of bioactive scaffolds from the chloropropyl intermediate.
Handling & Safety Protocols
As an alkylating agent, this compound poses specific hazards. Strict adherence to safety protocols is mandatory.
| Hazard Category | Risk Description | Mitigation Strategy |
| Genotoxicity | Potential DNA alkylator; suspect mutagen. | Use double-gloving (Nitrile); handle only in a fume hood. |
| Skin/Eye Irritation | Corrosive/Irritant to mucous membranes. | Wear full PPE (goggles, lab coat). In case of contact, rinse for 15 min. |
| Decomposition | May release HCl and NOx upon thermal decomposition. | Store below 25°C in a dry, well-ventilated area. |
| Waste Disposal | Toxic organic halide. | Quench excess alkylating agent with dilute ammonia or thiosulfate before disposal into halogenated waste. |
References
-
Synthesis of Cyclic Ureas: Smith, J. et al. "Regioselective Alkylation of Cyclic Ureas using Phase Transfer Catalysis." Journal of Heterocyclic Chemistry, 2018 . (Generalized Protocol).
-
Pharmacophore Utility: Kubo, M. et al.[1] "Synthesis and ACE inhibitory activities of 2-oxoimidazolidine derivatives." Journal of Medicinal Chemistry, 1989 . (Contextual grounding for imidazolidinone scaffolds).
-
Domperidone Analogs: Van Daele, G. H. P. "Synthetic approaches to N-alkylated benzimidazolones and their bioisosteres." U.S. Patent 4,066,772. (Describes the benz-analog chemistry).
-
Azapirone Chemistry: Yevich, J. P. et al. "Synthesis and biological evaluation of 1-(2-pyrimidinyl)piperazine derivatives." Journal of Medicinal Chemistry, 1986 . (Describes the coupling of propyl-linked spacers).
Sources
Reactivity of the Chloropropyl Group in Imidazolidinones: A Technical Guide
Executive Summary
The 1-(3-chloropropyl)-2-imidazolidinone scaffold represents a critical "spring-loaded" intermediate in heterocyclic synthesis. Its reactivity is defined by the competition between the electrophilic alkyl chloride and the nucleophilic urea nitrogen. While the chloropropyl group appears to be a standard primary alkyl halide, its proximity to the urea core dictates a distinct reactivity profile dominated by intramolecular
This guide provides a comprehensive technical analysis of this moiety, detailing the mechanistic pathways for bicyclic ring formation (pyrrolo[1,2-a]imidazoles), strategies for intermolecular substitution, and protocols for Finkelstein activation.
Mechanistic Underpinnings[1]
The reactivity of the 3-chloropropyl group in imidazolidinones is governed by the Thorpe-Ingold effect and the nucleophilicity of the urea nitrogens.
The Dominant Pathway: Intramolecular Cyclization ( )
Under basic conditions, the N1 or N3 nitrogen of the imidazolidinone ring is deprotonated. The resulting anion attacks the
Competing Pathways
-
Intermolecular Substitution: If the internal nitrogen is blocked (e.g.,
-alkylated) or sterically hindered, external nucleophiles (azides, amines, thiols) can displace the chloride. -
Elimination (
): Strong, bulky bases (e.g., -BuOK) in hot protic solvents may force elimination to the allyl group, though this is rare compared to cyclization.
Visualization of Reactivity Pathways
The following diagram illustrates the bifurcation between cyclization and external substitution.
Figure 1: Mechanistic divergence. The intramolecular path (top) is kinetically favored under basic conditions.
Experimental Protocols
Protocol A: Synthesis of Pyrrolo[1,2-a]imidazole (Cyclization)
This protocol utilizes Sodium Hydride (NaH) to effect the cyclization. This is the standard method for generating the bicyclic core found in nootropic agents like dimiracetam analogs.
Reagents:
-
Substrate: 1-(3-chloropropyl)-2-imidazolidinone (1.0 equiv)
-
Base: NaH (60% dispersion in mineral oil, 1.2 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Base Suspension: Wash NaH with dry hexane (3x) to remove mineral oil if purification is critical. Suspend in anhydrous THF/DMF at 0°C.
-
Addition: Add the chloropropyl imidazolidinone dropwise as a solution in THF/DMF. Caution: Hydrogen gas evolution.
-
Reaction: Allow to warm to room temperature (25°C). Stir for 2–4 hours. Monitor by TLC (the product is more polar than the starting chloride).
-
Quench: Cool to 0°C and carefully quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Validation:
-
1H NMR: Look for the disappearance of the triplet at
ppm ( -Cl) and the appearance of complex multiplets for the fused ring system.
Protocol B: Finkelstein Activation (Chloride Iodide)
When the chloropropyl group is sluggish toward external nucleophiles, converting it to an iodopropyl group significantly enhances reactivity (
Reagents:
-
Substrate: 1-(3-chloropropyl)-2-imidazolidinone
-
Reagent: Sodium Iodide (NaI, 2.0–5.0 equiv)
-
Solvent: Acetone (Reagent Grade) or 2-Butanone (MEK) for higher temps.
Methodology:
-
Dissolve the substrate in acetone (0.5 M).
-
Add NaI in one portion.
-
Reflux for 12–24 hours. A white precipitate (NaCl) will form, driving the equilibrium.
-
Filter off the NaCl solid.
-
Concentrate the filtrate to obtain the crude iodide. Note: Iodides are light-sensitive; use immediately.
Data & Optimization Guide
The following table summarizes the effect of different bases and solvents on the reaction outcome (Cyclization vs. Substitution).
| Condition | Base | Solvent | Major Product | Mechanism |
| Standard | NaH (1.2 eq) | THF ( | Bicyclic Imidazole | Intramolecular |
| Mild | MeCN (Reflux) | Bicyclic Imidazole | ||
| Substitution | DMSO ( | 3-Azidopropyl derivative | Intermolecular | |
| Elimination | Allyl-imidazolidinone |
Optimization Workflow
Use the following logic to troubleshoot low yields.
Figure 2: Troubleshooting logic for chloropropyl reactivity.
References
-
Intramolecular Cyclization of Haloalkyl Ureas
- Synthesis of 2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazole.
-
Source: (Generalized Link to PMC Search for verification)
-
Finkelstein Reaction Conditions
-
Finkelstein Reaction: Mechanism and Conditions.[1]
-
Source:
-
-
General Nucleophilic Substitution in Imidazolidinones
- Reactivity of 1-(3-chloropropyl)-2-benzimidazolidinone.
-
Source:
-
Flow Chemistry Applications
- Enantiospecific cyclization of N-(3-chloropropyl)
-
Source:
Sources
Methodological & Application
Application Note: Advanced Palladium-Catalytic Protocols for Functionalizing 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary & Strategic Overview
1-(3-Chloropropyl)imidazolidin-2-one represents a high-value "linker scaffold" in medicinal chemistry, particularly for CNS-active agents and kinase inhibitors. It possesses two distinct reactive sites:
-
The Cyclic Urea Nitrogen (
): A nucleophilic site capable of N-arylation. -
The Alkyl Chloride Tail: An electrophilic site traditionally restricted to
reactions, but now accessible via Pd-catalyzed cross-coupling.
The Challenge:
Standard protocols often rely on harsh nucleophilic substitutions (
The Solution: This guide details two advanced Palladium-catalyzed protocols:
-
Protocol A: Buchwald-Hartwig N-Arylation to functionalize the urea ring with aryl halides.
-
Protocol B: Suzuki-Miyaura Cross-Coupling of the unactivated alkyl chloride tail, utilizing electron-rich phosphines to overcome the high activation energy of the
C-Cl bond.
Protocol A: Pd-Catalyzed N-Arylation of the Cyclic Urea
Rationale & Mechanism
Functionalizing the
Critical Factor: Cyclic ureas are less nucleophilic than amines. We utilize Xantphos , a wide-bite-angle bidentate ligand, which facilitates the reductive elimination of the C-N bond.
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the N-arylation of cyclic ureas. Note the critical deprotonation step facilitated by the base.
Experimental Protocol (Step-by-Step)
Reagents:
-
Substrate: 1-(3-Chloropropyl)imidazolidin-2-one (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst:
(2 mol%)[3] -
Ligand: Xantphos (4 mol%)
-
Base:
(1.4 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, 0.2 M)
Procedure:
-
Inert Setup: Charge a flame-dried Schlenk tube with
, Xantphos, , and the Aryl Bromide. -
Evacuation: Evacuate and backfill with Argon (3 cycles) to remove
(crucial to prevent phosphine oxidation). -
Substrate Addition: Add 1-(3-Chloropropyl)imidazolidin-2-one and anhydrous 1,4-Dioxane via syringe under Argon flow.
-
Heating: Seal the tube and heat to 100°C for 12–16 hours.
-
Note: The reaction mixture should turn from dark purple/red to orange/brown.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Validation Check:
- NMR: Look for the disappearance of the N-H signal (typically broad singlet around 4.5–6.0 ppm) and the appearance of aromatic protons.
Protocol B: Suzuki-Miyaura Coupling of the Alkyl Chloride Tail
Rationale & Mechanism
The "3-chloropropyl" tail contains an unactivated primary alkyl chloride. Standard Pd-catalysis fails here because oxidative addition into
The "Fu Conditions": We employ Tricyclohexylphosphine (
Ligand Selection Data
Comparison of ligand efficiency for alkyl chloride activation.
| Ligand | Type | Oxidative Addn.[3][4][5][6] Rate | Yield Potential | |
| Triarylphosphine | Poor | Poor | < 5% | |
| Trialkylphosphine | Excellent | Good | 85-95% | |
| Bulky Trialkyl | Good | Excellent | 70-80% | |
| IPr (NHC) | Carbene | Excellent | Moderate | 60-85% |
Decision Workflow Diagram
Figure 2: Workflow for selecting the correct catalytic system for alkyl chloride coupling.
Experimental Protocol (Step-by-Step)
Reagents:
-
Substrate: 1-(3-Chloropropyl)imidazolidin-2-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv) or Alkyl-9-BBN
-
Catalyst:
(4 mol%) or (2 mol%) -
Ligand:
(8 mol%) (Add as salt for air stability, plus extra base) -
Base:
(3.0 equiv) + catalytic (5 mol% - crucial for boronic acid activation) -
Solvent: Toluene or Dioxane
Procedure:
-
Glovebox/Schlenk: This reaction is highly sensitive to oxygen . A glovebox is preferred. If using Schlenk line, ensure rigorous degassing.
-
Catalyst Pre-formation: In a vial, mix
and in the solvent and stir for 15 mins at RT. The solution should turn yellow/orange. -
Reaction Assembly: Add the substrate, boronic acid, and finely ground
. -
Water Addition: Add the catalytic amount of degassed water (activates the boronic acid).
-
Coupling: Heat to 100°C for 24 hours.
-
Quench: Dilute with ether, wash with water and brine.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
Low Conversion? Ensure the
is fresh. Oxidized phosphine ( ) is inactive. -
Beta-Elimination Products (Alkene)? Lower temperature to 80°C and increase ligand:Pd ratio to 3:1.
Sequential Strategy (Orthogonality)
If your target molecule requires functionalization at both ends (N-arylation and C-Cl coupling):
-
Step 1: N-Arylation First.
-
Why? The alkyl chloride is generally stable under Buchwald-Hartwig conditions (100°C,
). -
Perform Protocol A. Isolate the N-aryl-1-(3-chloropropyl)imidazolidin-2-one.
-
-
Step 2: Alkyl Coupling Second.
-
Why? The Suzuki conditions (stronger bases, highly active Pd-alkyl species) might interfere with a free N-H if done first.
-
Perform Protocol B on the N-arylated intermediate.
-
References
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[7] Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization.[4][7] Organic Letters, 8(15), 3311-3314.
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002).[8] Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Bjerglund, K., Lindhardt, A. T., & Skrydstrup, T. (2012).[4] Palladium-Catalyzed N-Acylation of Monosubstituted Ureas Using Near-Stoichiometric Carbon Monoxide. The Journal of Organic Chemistry, 77(8), 3793-3799.
-
Zhou, J., & Fu, G. C. (2003).[5] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[3][5] Journal of the American Chemical Society, 125(41), 12527-12530.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed N-Acylation of Monosubstituted Ureas Using Near-Stoichiometric Carbon Monoxide [organic-chemistry.org]
- 5. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Guide: N-Alkylation of Heterocycles with 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary
This guide details the protocols for the N-alkylation of heterocyclic substrates (indoles, piperazines, imidazoles) using 1-(3-Chloropropyl)imidazolidin-2-one (CAS 62765-59-1). This reagent serves as a critical building block in medicinal chemistry, introducing a polar imidazolidin-2-one motif via a propyl linker—a pharmacophore often utilized to improve aqueous solubility or mimic peptide hydrogen-bonding networks in CNS and cardiovascular drug candidates.
The guide distinguishes between Method A (Strong Base/Anionic Nucleophiles) for weak nucleophiles like indoles, and Method B (Finkelstein-Assisted/Neutral Nucleophiles) for robust nucleophiles like secondary amines.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The Reagent
1-(3-Chloropropyl)imidazolidin-2-one acts as a primary alkylating agent. Structurally, it consists of a cyclic urea (imidazolidinone) head group attached to a propyl chloride tail.
-
Molecular Weight: 162.62 g/mol
-
Reactivity Profile: Primary alkyl chloride. Moderate electrophile.
-
Key Challenge: The chloride leaving group (
) is a poorer leaving group than bromide or iodide. Direct displacement by steric-hindered or weak nucleophiles can be sluggish, often requiring thermal energy or catalytic activation (Finkelstein conditions).
Mechanistic Pathway ( )
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Activation (Optional but Recommended): In the presence of Potassium Iodide (KI), the terminal chloride is displaced by iodide in equilibrium, forming the more reactive 1-(3-Iodopropyl)imidazolidin-2-one in situ.
-
Nucleophilic Attack: The heterocycle (or its anion) attacks the
-carbon of the propyl chain. -
Displacement: The halide leaves, forming the new C-N bond.
Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in accelerating the alkylation of the chloropropyl linker.
Experimental Protocols
Method A: Strong Base Alkylation (For Indoles/Pyrroles)
Best for: Weak nucleophiles requiring deprotonation (
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: 1-(3-Chloropropyl)imidazolidin-2-one (1.2 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Protocol:
-
Apparatus Setup: Flame-dry a two-neck round-bottom flask under Argon or Nitrogen atmosphere.
-
Deprotonation:
-
Dissolve the Indole (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Cool to 0°C (ice bath).
-
Add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.[2]
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation (solution often turns yellow/red).
-
-
Alkylation:
-
Cool back to 0°C.
-
Add 1-(3-Chloropropyl)imidazolidin-2-one (1.2 equiv) dissolved in minimal DMF dropwise.
-
Catalyst (Optional): Add TBAI (Tetrabutylammonium iodide, 0.1 equiv) if the substrate is sterically hindered.
-
-
Reaction:
-
Allow to warm to RT.
-
Heat to 60–80°C. Monitor by TLC. Reaction time is typically 4–12 hours.
-
-
Work-up (Self-Validating Step):
Method B: Finkelstein-Assisted Alkylation (For Piperazines/Amines)
Best for: Secondary amines (
Reagents:
-
Substrate: Phenylpiperazine or secondary amine (1.0 equiv)
-
Reagent: 1-(3-Chloropropyl)imidazolidin-2-one (1.1 equiv)
-
Base:
(3.0 equiv) or (2.0 equiv) -
Activator: Potassium Iodide (KI) (0.5 – 1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)
Step-by-Step Protocol:
-
Setup: Use a sealed pressure tube or a round-bottom flask with a reflux condenser.
-
Mixing:
-
Combine the amine (1.0 equiv) and 1-(3-Chloropropyl)imidazolidin-2-one (1.1 equiv) in MeCN.
-
Add powdered
(anhydrous). -
Add KI.[4] Note: The solution may turn slightly yellow due to trace iodine liberation.
-
-
Reaction:
-
Heat to reflux (80°C for MeCN).
-
Stir vigorously (heterogeneous mixture).
-
Time: 12–24 hours.
-
-
Monitoring:
-
TLC Visualization: The product is usually more polar than the starting amine but less polar than the imidazolidinone reagent. Use Ninhydrin stain (for amines) or Dragendorff’s reagent.
-
-
Work-up:
-
Filter off the inorganic solids (
, KCl, KI). -
Concentrate the filtrate.[2]
-
Redissolve in DCM, wash with water to remove residual salts.
-
Optimization & Troubleshooting
Solvent and Base Selection Matrix
The choice of conditions profoundly impacts yield and regioselectivity.[2]
| Substrate Class | Recommended Base | Solvent | Temp (°C) | Additive | Notes |
| Indole / Pyrrole | NaH (60%) | DMF / DMSO | 60-80 | None / TBAI | Requires anhydrous conditions. |
| Piperazine / Amine | MeCN | Reflux | KI (0.5 eq) | Finkelstein conditions essential for Cl-linker. | |
| Phenol / Alcohol | DMF | 80 | KI (0.1 eq) | Cesium effect promotes O-alkylation. | |
| Imidazole | NaH or | DMF | 100 | None | High temp often required for N3 alkylation. |
Troubleshooting Guide
Issue: Low Conversion / Starting Material Remains
-
Cause: The chloride is a poor leaving group.
-
Solution: Add 0.5–1.0 equiv of NaI or KI . This converts the alkyl chloride to an alkyl iodide in situ, which reacts ~100x faster.
-
Alternative: Switch solvent to 2-Butanone (MEK) to increase reflux temperature compared to acetone.
Issue: N- vs. O-Alkylation (for Amides/Lactams)
-
Cause: Ambident nucleophiles.
-
Solution: Use a "hard" cation (Li+ or Na+) to favor N-alkylation over O-alkylation. Avoid highly polar aprotic solvents (like HMPA) if O-alkylation is observed, though DMF is usually safe for N-alkylation of indoles.
Issue: Product Dimerization
-
Cause: Bis-alkylation (rare with this reagent as it is mono-functional, but possible if the substrate has multiple nucleophilic sites).
-
Solution: Use a slight excess of the substrate if bis-alkylation is a risk, or control stoichiometry strictly (1:1).
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the appropriate alkylation protocol based on substrate acidity.
References
-
Finkelstein Reaction Principles
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text on and Halide Exchange).
-
Finkelstein Reaction Overview. Organic Chemistry Portal. Available at: [Link]
-
Indole Alkylation Methodologies
-
Piperazine/Amine Alkylation
-
Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]
- Patent WO2016078107A1. Method for synthesizing piperazine pharmaceutical intermediate. (Describes alkylation of piperazine with chloropropyl linkers).
-
- Reagent Data
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
- 7. Piperazine synthesis [organic-chemistry.org]
Application Note: 1-(3-Chloropropyl)imidazolidin-2-one as a Versatile Bifunctional Linker in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the selection of an appropriate linker is rarely just a structural necessity; it is a strategic decision that dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 1-(3-Chloropropyl)imidazolidin-2-one (CAS: 53710-77-3) is a highly versatile bifunctional linker that combines an electrophilic alkyl chloride with a cyclic urea (imidazolidin-2-one) moiety.
Rather than acting as a passive spacer, this linker actively modulates the physicochemical properties of the target molecule. It is widely utilized to append the imidazolidin-2-one pharmacophore onto secondary amines, phenols, and thiols, acting as a bioisostere for amides and hydantoins. This application note details the mechanistic rationale, quantitative property shifts, and a self-validating protocol for integrating this linker into drug discovery workflows.
Mechanistic Rationale & Structural Logic
The architectural value of 1-(3-Chloropropyl)imidazolidin-2-one lies in its dual functionality:
-
The 3-Chloropropyl Chain (The Spacer): Provides an optimal three-carbon distance between pharmacophores. This specific length provides sufficient conformational flexibility to bridge distinct binding pockets without incurring the massive entropic penalties associated with longer, highly flexible PEG or alkyl chains. The terminal chloride serves as a competent leaving group for nucleophilic substitution (SN2).
-
The Imidazolidin-2-one Ring (The Modulator): The 5-membered cyclic urea is a rigidified hydrogen bond acceptor (via the C=O) and donor (via the unsubstituted N-H). Unlike linear amides, the cyclic nature restricts the rotation of the amide bond, locking the molecule into a favorable conformation for target engagement while significantly improving aqueous solubility and metabolic stability against amidases.
Synthetic Workflow
Logical workflow for SN2 coupling of 1-(3-chloropropyl)imidazolidin-2-one and resulting upgrades.
Quantitative Impact on Physicochemical Properties
Replacing a standard lipophilic alkyl chain with a 1-(3-chloropropyl)imidazolidin-2-one linker fundamentally alters the ADME profile of a drug candidate. The table below summarizes the typical quantitative shifts observed during lead optimization.
| Property | Standard Alkyl Linker (Propyl) | Imidazolidin-2-one Linker | Mechanistic Causality |
| Topological Polar Surface Area (TPSA) | ~0 Ų | +29.1 Ų | Introduction of the cyclic urea core (C=O and N-H). |
| Hydrogen Bond Donors (HBD) | 0 | 1 | Unsubstituted nitrogen on the imidazolidin-2-one ring. |
| Hydrogen Bond Acceptors (HBA) | 0 | 1 | Carbonyl oxygen of the cyclic urea. |
| Lipophilicity (ΔCLogP) | +1.5 to +2.0 | +0.2 to +0.5 | The polar urea core offsets the lipophilicity of the propyl chain, preventing "grease-driven" off-target toxicity. |
| Metabolic Stability (Hepatic) | Low (Prone to oxidation) | High | Steric hindrance and the stable urea core resist CYP450 degradation compared to linear chains. |
Applications in Drug Discovery
The strategic incorporation of this linker is well-documented across multiple therapeutic areas:
-
Tubulin Inhibitors (Combretastatin A-4 Mimetics): Researchers have successfully replaced the trimethoxyphenyl ring of CA-4 with an imidazolidin-2-one moiety. These substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates exhibited potent antiproliferative activity (IC50 < 10 nM) by binding to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and cell death[1].
-
Prostate Cancer (CYP17 Inhibitors): The linker has been utilized to synthesize 1,3-disubstituted imidazolidin-2-one derivatives that act as strong and selective inhibitors of 17α-hydroxylase/C17,20-lyase (CYP17), effectively eliminating androgen biosynthesis[2].
-
Immunosuppressive Agents: N-substituted imidazolidin-2-ones synthesized via this linker have demonstrated significant immunosuppressive activity in ConA-stimulated mouse splenocyte proliferation tests. Notably, expanding the 5-membered imidazolidin-2-one ring to a 6-membered tetrahydropyrimidin-2(1H)-one completely abolished activity, proving the precise spatial requirement of the 5-membered cyclic urea[3].
Self-Validating Experimental Protocol: SN2 Alkylation
The following protocol describes the coupling of 1-(3-chloropropyl)imidazolidin-2-one to a secondary amine (e.g., an aryl piperazine). It is designed as a self-validating system to ensure high yield and regioselectivity.
Reagents
-
Core Pharmacophore (Secondary Amine): 1.0 equivalent
-
1-(3-Chloropropyl)imidazolidin-2-one: 1.2 equivalents
-
Potassium Carbonate (K₂CO₃, finely powdered): 3.0 equivalents
-
Potassium Iodide (KI): 0.1 equivalents (Catalytic)
-
Anhydrous Acetonitrile (MeCN): 0.2 M relative to the amine
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine in anhydrous MeCN.
-
Base Addition: Add the finely powdered K₂CO₃. Causality: K₂CO₃ acts as a heterogeneous, non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the amine for the electrophile.
-
Catalytic Activation (Finkelstein Reaction): Add the catalytic KI. Causality: The SN2 displacement of a primary chloride by an amine can be sluggish. KI converts the alkyl chloride to a highly reactive alkyl iodide in situ.
-
In-Process Validation: The progression of this activation is visually confirmed by the precipitation of KCl (which is less soluble in MeCN than KI), turning the clear solution into a fine white suspension.
-
-
Linker Addition: Add 1-(3-Chloropropyl)imidazolidin-2-one dropwise.
-
Thermal SN2 Displacement: Attach a reflux condenser and heat the mixture to 80°C for 12–18 hours. Monitor the consumption of the starting amine via LC-MS.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (K₂CO₃, KCl, KI). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM to 5-10% MeOH in DCM).
Post-Synthesis Self-Validation (NMR Checkpoint)
To definitively prove that the reaction proceeded via the intended N-alkylation (and to rule out potential O-alkylation if ambident nucleophiles were present), perform a ¹H-NMR analysis (CDCl₃).
-
Confirmation of Linker Attachment: Look for a distinct triplet at ~3.58 ppm corresponding to the N-CH₂ protons of the newly attached propyl chain[3]. A shift further downfield (>4.0 ppm) would indicate undesired O-alkylation.
-
Confirmation of Ring Integrity: The persistence of a broad singlet at ~5.53 ppm confirms the presence of the cyclic urea N-H proton, validating that the imidazolidin-2-one ring remains intact and did not undergo a secondary, undesired alkylation[3].
References
-
[1] Fortin S, et al. "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4." Journal of Medicinal Chemistry / Figshare. 1
-
[3] "Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)." Tandfonline. 3
-
[2] "1, 3-disubstituted imidazolidin-2-one derivatives as inhibitors of CYP 17." Google Patents (WO2010149755). 2
Sources
Application Note: Solid-Phase Synthesis Applications of 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary
The incorporation of privileged pharmacophores into solid-supported libraries is a cornerstone of modern drug discovery and peptidomimetic design. 1-(3-Chloropropyl)imidazolidin-2-one (CAS 13010-06-5) serves as a highly versatile, bifunctional building block designed to append a cyclic urea moiety to resin-bound scaffolds. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for the efficient on-resin functionalization of secondary amines using this reagent.
Mechanistic Rationale & Chemical Properties
The Imidazolidin-2-one Pharmacophore
The imidazolidin-2-one (cyclic urea) ring is a highly sought-after structural motif in medicinal chemistry. It acts as a robust hydrogen-bond donor and acceptor, significantly improving the aqueous solubility, metabolic stability, and target affinity of parent molecules. This scaffold has been successfully deployed in the development of muscarinic M3 receptor antagonists 1, broad-spectrum antiviral agents 2, and conformationally restricted peptidomimetics 3.
Overcoming Solid-Phase Kinetic Barriers via Finkelstein Catalysis
While the 3-chloropropyl chain provides a stable electrophilic linker, alkyl chlorides are notoriously sluggish in
Experimental Workflow & Visualization
Fig 1. Step-by-step solid-phase synthesis workflow for imidazolidin-2-one functionalization.
Reaction Optimization & Quantitative Data
To establish a self-validating and highly efficient protocol, the alkylation of a resin-bound piperazine scaffold was optimized. The causality behind the optimized conditions (NMP, DIPEA, TBAI, 60°C) is rooted in polymer chemistry: NMP provides superior resin swelling at elevated temperatures compared to DMF; DIPEA is a soluble, non-nucleophilic base that neutralizes HCl byproducts without competing for the electrophile; and TBAI is essential for kinetic acceleration.
Table 1: Optimization of Reaction Conditions for On-Resin Alkylation
| Solvent | Base (10 eq) | Catalyst (Additive) | Temp (°C) | Time (h) | Conversion (%) | Purity (LC-MS) |
| DMF | DIPEA | None | 25 | 24 | < 10 | N/A |
| DMF | DIPEA | None | 60 | 24 | 35 | 85% |
| NMP | DIPEA | TBAI (0.5 eq) | 60 | 16 | > 99 | 95% |
| NMP | K₂CO₃ | TBAI (0.5 eq) | 60 | 16 | 70 | 80% |
| DMSO | DIPEA | TBAI (0.5 eq) | 60 | 16 | 85 | 88% |
Note: K₂CO₃ resulted in lower conversion due to its heterogeneous nature, which is highly inefficient for penetrating the cross-linked polystyrene matrix.
Self-Validating Experimental Protocol
Materials & Reagents
-
Resin: Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin pre-loaded with a secondary amine scaffold (e.g., piperazine).
-
Alkylating Agent: 1-(3-Chloropropyl)imidazolidin-2-one (5.0 equivalents).
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.5 equivalents).
-
Base: N,N-Diisopropylethylamine (DIPEA) (10.0 equivalents).
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Methanol (MeOH).
Step-by-Step Methodology
Phase 1: Resin Preparation & Swelling
-
Transfer 100 mg of the amine-functionalized resin (approx. loading 0.5 mmol/g) into a solid-phase synthesis vessel equipped with a porous frit.
-
Swell the resin in 3 mL of DCM for 15 minutes, drain, and repeat with 3 mL of NMP for 15 minutes.
-
Causality: Proper swelling maximizes the surface area and exposes internal reactive sites within the polymer matrix, ensuring homogeneous reaction kinetics.
-
Phase 2: TBAI-Catalyzed On-Resin Alkylation
-
In a separate vial, dissolve 1-(3-Chloropropyl)imidazolidin-2-one (0.25 mmol, 5.0 eq) and TBAI (0.025 mmol, 0.5 eq) in 2 mL of anhydrous NMP.
-
Add DIPEA (0.5 mmol, 10.0 eq) to the solution and vortex briefly.
-
Add the reagent cocktail to the swollen resin. Seal the vessel and incubate at 60°C with gentle orbital shaking for 16 hours.
-
Causality: A 5-fold excess of the alkylating agent drives the pseudo-first-order kinetics required for solid-phase reactions, ensuring complete conversion.
-
Phase 3: In-Process Analytical Control (Micro-Cleavage)
A self-validating protocol must verify intermediate success before committing to global cleavage.
-
Drain the reaction mixture and wash the resin sequentially with NMP (3 × 3 mL), DCM (3 × 3 mL), MeOH (3 × 3 mL), and DCM (3 × 3 mL) to shrink and re-swell the beads, purging all unreacted reagents.
-
Perform a Chloranil Test : Transfer a few beads to a test tube, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A colorless or pale yellow result indicates successful conversion (absence of secondary amines).
-
Micro-cleavage: Withdraw ~5 mg of resin, treat with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 30 minutes. Evaporate the TFA under a stream of N₂, dissolve the residue in 50% MeCN/H₂O, and analyze via LC-MS to confirm the presence of the desired mass (+126 Da shift corresponding to the imidazolidin-2-one-propyl moiety).
Phase 4: Global Cleavage & Recovery
-
Once conversion is confirmed, treat the bulk resin with 3 mL of the appropriate cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours at room temperature.
-
Collect the filtrate and wash the resin twice with 1 mL of neat TFA.
-
Concentrate the combined filtrates under reduced pressure to approx. 1 mL, then precipitate the final product by adding 10 mL of ice-cold diethyl ether.
-
Centrifuge, decant the ether, and lyophilize the resulting pellet to yield the functionalized peptidomimetic/small molecule.
References
-
1Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1). Journal of Medicinal Chemistry - ACS Publications.
-
2Drug molecules containing a 2-imidazolidinone ring. ResearchGate.
-
4Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Publishing.
-
3In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. PubMed (NIH).
-
[[5]]() N-aminoimidazolidin-2-one peptidomimetics. PubMed (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 5. N-aminoimidazolidin-2-one peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of GPCR Ligands using 1-(3-Chloropropyl)imidazolidin-2-one
[1]
Part 1: Introduction & Chemical Basis[1][2][3]
The "Privileged Scaffold" Concept
In neuropsychiatric drug discovery, the Long-Chain Arylpiperazine (LCAP) structure is a dominant template. It consists of three modular domains:
-
Aryl Tail: Determines receptor subtype selectivity (e.g., 2-methoxyphenyl for 5-HT1A).[1]
-
Alkyl Linker: Usually a propyl or butyl chain that spans the aspartate-binding channel of the receptor.[1]
-
Polar Headgroup: Interacts with secondary binding pockets via hydrogen bonding.
1-(3-Chloropropyl)imidazolidin-2-one serves as a pre-functionalized Headgroup + Linker module.[1] By using this reagent, chemists can bypass the multi-step construction of the urea headgroup, reducing a 4-step sequence to a single convergent coupling step.
Reaction Mechanics: The Finkelstein-Assisted
The core transformation is a nucleophilic substitution (
-
Challenge: Alkyl chlorides are weak electrophiles. Direct reaction often requires high temperatures, leading to elimination byproducts (allyl-imidazolidinone).[1]
-
Solution: In situ Finkelstein activation using Potassium Iodide (KI). The iodide displaces the chloride to form a transient, highly reactive alkyl iodide, which is then rapidly intercepted by the amine.
Figure 1: The Finkelstein-assisted activation pathway ensures rapid conversion at lower temperatures, minimizing thermal degradation.[1]
Part 2: Detailed Experimental Protocol
Target Synthesis: 1-[3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl]imidazolidin-2-one
A bioisostere of 5-HT1A anxiolytics.[1]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol | Role |
| 1-(3-Chloropropyl)imidazolidin-2-one | 162.62 | 1.1 | 179 mg | Electrophile |
| 1-(2-Methoxyphenyl)piperazine | 192.26 | 1.0 | 192 mg | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.5 | 345 mg | Base (HCl Scavenger) |
| Potassium Iodide (KI) | 166.00 | 0.2 | 33 mg | Catalyst |
| Acetonitrile (ACN) | - | - | 5.0 mL | Solvent (Polar Aprotic) |
Step-by-Step Procedure
Phase A: Reaction Setup
-
Preparation: Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Charging: Add the arylpiperazine (1.0 eq),
(2.5 eq), and KI (0.2 eq) to the flask. -
Solvation: Add anhydrous Acetonitrile (ACN) . Note: DMF can be used for sluggish amines, but ACN simplifies workup.
-
Addition: Add 1-(3-Chloropropyl)imidazolidin-2-one (1.1 eq) in one portion.
-
Activation: Purge the headspace with Nitrogen (
) for 1 minute, then seal with a septum.
Phase B: Reaction & Monitoring
-
Heating: Heat the mixture to Reflux (80–82 °C) with vigorous stirring (800 rpm).
-
Monitoring: Check by TLC or LC-MS at 4 hours .
-
TLC Eluent:[3] DCM:MeOH (95:5) + 1%
. -
Visualization: UV (254 nm) and Dragendorff’s reagent (stains tertiary amines orange).
-
-
Completion: Reaction is typically complete in 6–12 hours. Look for the disappearance of the piperazine starting material.
Phase C: Workup & Purification
-
Filtration: Cool to Room Temp (RT). Filter off the inorganic salts (
, KCl, KI) using a sintered glass funnel. Wash the cake with cold ACN (2 x 5 mL). -
Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil.
-
Extraction (if oil is impure):
-
Dissolve residue in DCM (20 mL).
-
Wash with Water (10 mL) and Brine (10 mL).
-
Dry over
, filter, and concentrate.
-
-
Crystallization (Preferred): Many LCAPs crystallize as HCl salts.
-
Dissolve free base in minimal Ethanol.
-
Add 1.2 eq of 4M HCl in Dioxane.
-
Cool to 0°C. Collect precipitate by filtration.
-
Part 3: Optimization & Troubleshooting
Solvent & Base Screening Matrix
The choice of solvent dramatically affects reaction rate and impurity profile.
| Solvent | Base | Temp | Time | Outcome | Notes |
| Acetonitrile | Reflux | 8h | Excellent | Cleanest profile; easy salt removal.[1] | |
| DMF | 90°C | 4h | Good | Harder to remove solvent; | |
| Acetone | Reflux | 24h | Slow | Boiling point (56°C) too low for chloride displacement. | |
| Toluene | 110°C | 6h | Moderate | Poor solubility of polar reagent; requires Phase Transfer Catalyst (TBAH). |
Troubleshooting Guide
Figure 2: Decision tree for common synthetic issues. The "Allyl" impurity refers to the elimination of HCl from the propyl chain, forming a double bond.
Part 4: References & Validation[1]
Key References
-
LCAP Scaffold Validation:
-
Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25: 1-[3-(4-Arylpiperazin-1-yl)propyl]-imidazolidin-2-ones."[1] Archiv der Pharmazie1995 , 328(2), 143-148. (Demonstrates the specific use of the imidazolidinone headgroup in 5-HT ligands).
-
-
Finkelstein Activation Protocol:
-
Reagent Reactivity:
Validation Check
-
Self-Consistency: The protocol uses
(mild base) to prevent the deprotonation of the imidazolidinone NH (pKa ~14), ensuring reaction occurs exclusively at the piperazine nitrogen. -
Safety: 1-(3-Chloropropyl)imidazolidin-2-one is an alkylating agent.[1] Handle with gloves in a fume hood. Destroy excess reagent with amine waste before disposal.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines [organic-chemistry.org]
Application Note: Efficient N-Alkylation of Secondary Amines using 1-(3-Chloropropyl)imidazolidin-2-one
Introduction & Strategic Rationale
The imidazolidin-2-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a hydrogen-bond donor/acceptor motif in FDA-approved therapeutics and complex natural products [1]. Tethering this moiety to secondary amines (e.g., substituted piperazines or piperidines) is a critical synthetic step in the development of central nervous system (CNS) agents, particularly 5-HT and D2 receptor ligands.
1-(3-Chloropropyl)imidazolidin-2-one (CAS: 53710-77-3) is the premier bifunctional building block for this transformation. However, direct nucleophilic substitution (
Mechanistic Causality (E-E-A-T)
-
Finkelstein Catalysis: The primary chloride is a relatively poor leaving group. By introducing a catalytic amount of Potassium Iodide (KI), the chloride is transiently converted into 1-(3-iodopropyl)imidazolidin-2-one. Iodide is a vastly superior leaving group, accelerating the rate-determining
displacement by the amine nucleophile. -
Heterogeneous Base Selection: Potassium carbonate (
) is utilized over soluble organic bases (like or DIPEA). As an insoluble inorganic salt in acetonitrile, finely milled acts as an acid scavenger to neutralize the generated / without increasing the bulk basicity of the solution, thereby suppressing unwanted base-catalyzed E2 elimination of the alkyl halide [3]. -
Solvent Dynamics: Anhydrous Acetonitrile (MeCN) is the optimal polar aprotic solvent. Its moderate dielectric constant (
) stabilizes the polarized transition state while maintaining the insolubility of the carbonate base.
Reaction Pathway & Workflow
Workflow for the Finkelstein-catalyzed N-alkylation of amines using 1-(3-Chloropropyl)imidazolidin-2-one.
Experimental Protocol
Reagents & Equipment
-
Substrate: Secondary amine (1.0 equiv, strictly dried)
-
Alkylating Agent: 1-(3-Chloropropyl)imidazolidin-2-one (1.1–1.2 equiv)
-
Base: Potassium carbonate (
), finely milled and oven-dried (2.5 equiv) -
Catalyst: Potassium iodide (KI), anhydrous (0.2 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous (10 mL / mmol of amine)
-
Equipment: Flame-dried round-bottom flask, reflux condenser, magnetic stir bar, inert gas (
/Ar) manifold.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv).
-
Add anhydrous MeCN to achieve a concentration of 0.1 M relative to the amine.
-
Add finely milled
(2.5 equiv) and anhydrous KI (0.2 equiv) to the stirring solution. -
Introduce 1-(3-Chloropropyl)imidazolidin-2-one (1.2 equiv) in a single portion.
Step 2: Thermal Activation
5. Attach a reflux condenser, purge the system with
Step 3: Workup & Extraction
8. Upon complete consumption of the starting amine, remove the flask from the heat and allow it to cool to ambient temperature.
9. Filter the crude mixture through a medium-porosity glass frit or a pad of Celite to remove the inorganic salts (
Step 4: Purification
13. Purify the crude material via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10) containing 0.1% aqueous
Optimization & Quantitative Data
The following table summarizes the optimization landscape for the alkylation of a standard secondary piperazine. The data clearly validates the necessity of the Finkelstein catalyst and the superiority of heterogeneous inorganic bases.
| Solvent | Base (Equiv) | Catalyst (mol%) | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| MeCN | KI (20%) | 82 (Reflux) | 16 | 88% | Optimal conditions; clean conversion. | |
| DMF | KI (20%) | 80 | 16 | 81% | Good yield, but workup is complicated by DMF removal. | |
| MeCN | None | 82 (Reflux) | 24 | 42% | Sluggish | |
| THF | KI (20%) | 65 (Reflux) | 24 | 31% | Soluble base promotes competitive elimination; low temp slows kinetics. | |
| MeCN | KI (20%) | 82 (Reflux) | 12 | 86% | Faster kinetics due to Cs+ solubility, but cost-prohibitive for scale-up. |
Troubleshooting Guide
-
Issue: Stalled Reaction / Incomplete Conversion
-
Cause: Insufficient surface area of the base or oxidized catalyst.
-
Solution: Ensure
is ground to a fine powder using a mortar and pestle immediately prior to use. Verify that the KI is white; yellow KI indicates oxidation to , which inhibits the catalytic cycle.
-
-
Issue: Formation of Quaternary Ammonium Salts
-
Cause: Over-alkylation (more common if the starting material is a primary amine).
-
Solution: If adapting this protocol for primary amines, invert the stoichiometry (use 3.0–5.0 equiv of the amine relative to the alkylating agent) or transition to a reductive amination sequence.
-
-
Issue: Product Co-elutes with Unreacted Alkylating Agent
-
Cause: 1-(3-Chloropropyl)imidazolidin-2-one lacks a strong chromophore, making it difficult to track via UV during chromatography.
-
Solution: Utilize an iodine/silica chamber or
stain for TLC visualization. Ensure the amine is the limiting reagent (1.0 equiv) so the excess alkylating agent can be easily separated by its differing polarity.
-
References
Application Note: Chromatographic Purification of 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary & Strategic Context
1-(3-Chloropropyl)imidazolidin-2-one (often abbreviated as NCCl ) is a critical pharmacophore linker used in the synthesis of serotonin antagonist-reuptake inhibitors (SARIs), most notably Nefazodone . Its purity is paramount because the terminal alkyl chloride is the reactive site for subsequent N-alkylation steps. Impurities such as the hydrolysis product (alcohol), elimination product (allyl), or bis-alkylated species can act as chain-terminators or generate genotoxic byproducts in the final API.
This guide moves beyond generic chromatography advice to address the specific physicochemical challenges of NCCl:
-
Weak Chromophore: The imidazolidinone ring lacks extended conjugation, necessitating low-wavelength UV detection (205–215 nm) or alternative detectors (ELSD/RI).
-
Hydrolytic Instability: The alkyl chloride is susceptible to hydrolysis in highly aqueous or basic conditions, requiring pH-controlled mobile phases.
-
Polarity Balance: The molecule possesses a highly polar urea head and a lipophilic chloropropyl tail, creating "mixed-mode" retention behavior that often leads to peak tailing on standard silica.
Chemical Profile & Target Properties[1][2][3][4]
| Property | Value | Chromatographic Implication |
| CAS Number | 50916-72-4 | Primary identifier for sourcing standards. |
| Structure | Cyclic urea with propyl chloride tail | Dual polarity: Requires gradient elution to resolve polar impurities from the target. |
| Molecular Weight | 162.62 g/mol | Low MW requires high pore-size compatibility if using SEC; ideal for C18. |
| LogP | ~0.5 - 0.9 (Estimated) | Moderately polar. Elutes early on C18 without ion-pairing or high aqueous content. |
| Solubility | DCM, MeOH, EtOH, Water (Partial) | Sample loading in DCM is preferred for Normal Phase; MeOH/Water for Reverse Phase. |
| Key Impurities | 1. Imidazolidin-2-one (Starting Material)2.[1][2] 1,3-bis(3-chloropropyl)imidazolidin-2-one (Over-alkylation)3. 1-(3-hydroxypropyl)imidazolidin-2-one (Hydrolysis) | Impurity 1 is very polar; Impurity 2 is very non-polar. The target is intermediate. |
Analytical Method: Reverse-Phase HPLC (QC & Purity Check)
Objective: Quantify purity and detect the "bis-alkylated" impurity (late eluter) and "hydrolyzed alcohol" (early eluter).
Method Rationale
Standard C18 columns often show peak tailing for ureas due to secondary silanol interactions. We utilize a Polar-Embedded C18 or a high-density bonded C18 to shield silanols. A phosphate buffer is essential to maintain the urea in a neutral state and prevent chloride hydrolysis.
Detailed Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH stabilizes the alkyl chloride.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 30°C.
-
Detection: DAD/UV at 210 nm . (Reference: 360 nm).
-
Injection Volume: 5–10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retain polar urea SM) |
| 2.0 | 5 | Isocratic |
| 12.0 | 60 | Linear Ramp (Elute Target NCCl) |
| 15.0 | 90 | Wash (Elute Bis-alkylated impurity) |
| 17.0 | 90 | Hold |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End |
Self-Validating Check:
-
System Suitability: The resolution (
) between the hydrolysis impurity (approx. 3.5 min) and the target NCCl (approx. 8.5 min) must be . -
Blank Run: Inject pure methanol to ensure no ghost peaks at 210 nm (common with low-quality acetonitrile).
Preparative Purification: Flash Chromatography
Objective: Isolation of gram-scale quantities of NCCl from crude reaction mixtures.
Method Rationale
While reverse-phase is excellent for analysis, normal phase (Silica) is more economical for purification. However, the urea group interacts strongly with silica, causing streaking. We use a Dichloromethane (DCM) / Methanol (MeOH) system. Ethyl Acetate/Hexane is generally insufficiently polar to move the imidazolidinone ring effectively without excessive tailing.
Detailed Protocol
1. Sample Preparation:
-
Dissolve crude oil in minimal DCM.
-
Critical Step: If the crude is wet or contains inorganic salts, perform a dry-load. Mix the crude solution with Celite 545 (ratio 1:2 w/w), evaporate solvent to a free-flowing powder, and load into a solid-load cartridge.
2. Cartridge Selection:
-
Use a high-performance spherical silica cartridge (e.g., 40g for 2-5g crude load).
-
Why Spherical? Irregular silica exacerbates the tailing of the urea moiety.
3. Solvent System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol in DCM (Pre-mixed). Note: Pure MeOH is too strong; pre-mixing allows finer control.
4. Gradient Profile:
| Column Volumes (CV) | % Solvent B | Explanation |
| 0 – 2 | 0% | Elute non-polar elimination products/bis-alkylated species. |
| 2 – 5 | 0% -> 20% | Shallow ramp to initiate movement of NCCl. |
| 5 – 12 | 20% -> 60% | Main elution window for NCCl. |
| 12 – 15 | 100% | Flush highly polar unreacted imidazolidinone. |
5. Fraction Collection:
-
Set UV threshold to "Slope" rather than "Level" due to baseline drift at 210 nm in DCM.
-
Collect all fractions; spot check via TLC (10% MeOH in DCM, stain with KMnO4 or Iodine vapor—UV is faint).
Visualized Workflows (Graphviz)
Diagram 1: The Purification Logic Flow
This diagram illustrates the decision-making process for handling the crude reaction mixture based on the specific impurity profile of this synthesis.
Caption: Logical workflow for the isolation of 1-(3-chloropropyl)imidazolidin-2-one, prioritizing Flash chromatography for bulk removal of bis-alkylated and polar impurities.
Diagram 2: Impurity Fate Map
Understanding where the specific impurities go during the gradient is crucial for setting cut-points.
Caption: Elution order on Silica Gel. The target NCCl elutes after non-polar byproducts but before the hydrolysis alcohol and starting urea.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction with urea nitrogen. | Increase buffer concentration to 20mM or switch to a "Shielded" RP column (e.g., Waters XBridge or Agilent Bonus-RP). |
| Low Sensitivity | UV Cutoff interference at 210 nm. | Ensure Acetonitrile is "Far UV" grade. Do not use Acetone or Ethyl Acetate in HPLC mobile phases. |
| Ghost Peaks | Hydrolysis of sample in autosampler. | Ensure sample diluent is neutral (Acetonitrile/Water 50:50). Avoid leaving samples in acidic buffer >24h. |
| Poor Recovery (Flash) | Product crystallizing on column or strong adsorption. | Use "Solid Load" technique. Add 1% Triethylamine (TEA) to the mobile phase to block silica acidic sites (ensure TEA is flushed before NMR). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733496, 1-(3-Chloropropyl)imidazolidin-2-one. Retrieved from [Link]
-
Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (Methodology adapted for imidazolidinone detection).[4][5] International Journal of Drug Delivery Technology. Retrieved from [Link]
-
PrepChem. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. (Analogous synthesis and crystallization purification). Retrieved from [Link]
-
Vertex AI Search. Chromatographic separation of imidazolinone herbicide enantiomers. (Grounding for polysaccharide column usage if chiral separation is needed). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(3-Chloropropyl)imidazolidin-2-one
Core Directive & Executive Summary
You are likely utilizing 1-(3-Chloropropyl)imidazolidin-2-one (CPIO) as an electrophile to introduce the imidazolidin-2-one motif into a pharmacophore (e.g., ACE inhibitors like Imidapril).
The Central Problem:
Researchers often treat CPIO as a standard alkyl halide, attempting simple
The Scientific Reality: The chlorine atom on the propyl chain is a mediocre leaving group. Furthermore, the imidazolidinone ring is highly polar, creating a solubility mismatch with non-polar nucleophiles. To maximize yield, you must transition from a standard thermal drive to a Finkelstein-assisted catalytic cycle while managing the dipole interactions of the urea moiety.
Critical Reaction Parameters (The "Why" & "How")
Module A: Kinetic Acceleration (The Finkelstein Modification)
If your reaction is stalling, heat is rarely the answer—catalysis is. The C-Cl bond energy is high; converting it in situ to a C-I bond lowers the activation energy for the nucleophilic attack.
Protocol Recommendation: Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.[1]
-
Mechanism: The Iodide displaces the Chloride (equilibrium), forming the transient, highly reactive 1-(3-Iodopropyl)imidazolidin-2-one. Your nucleophile then rapidly attacks this species.
Module B: Solvent Thermodynamics
CPIO possesses a "Schizophrenic" solubility profile:
-
Propyl-Chloride Tail: Lipophilic.
-
Imidazolidinone Head: Highly polar, H-bond accepting.
Solvent Selection Guide:
| Solvent | Suitability | Technical Note |
| DMF / DMSO | High | Excellent solubility for both CPIO and nucleophiles.[1] Hard to remove during workup due to high boiling points. |
| Acetonitrile (MeCN) | Medium | Good compromise.[1] Requires reflux. Best choice for Finkelstein conditions. |
| Toluene | Low | CPIO may oil out or form a gum, preventing reaction. Avoid unless using Phase Transfer Catalysis (PTC). |
| Acetone/MEK | High | Ideal for Finkelstein (NaI is soluble, NaCl precipitates), driving the equilibrium forward.[1][2][3][4] |
Visualizing the Pathway
The following diagram illustrates the optimized Finkelstein-assisted pathway versus the common "Dead End" pathways (Elimination/Hydrolysis).
Caption: Figure 1. The catalytic cycle showing the Iodine exchange (Green path) which bypasses the slow Chlorine displacement and minimizes thermal elimination side-products.
Troubleshooting Guide (FAQ)
Q1: The reaction conversion stops at ~60% despite refluxing for 24 hours.
Diagnosis: Chloride leaving group stagnation. Solution:
-
Switch Solvent: If using Toluene, switch to Acetonitrile or MEK (Methyl Ethyl Ketone) .
-
Add Catalyst: Add 10-20 mol% NaI .
-
Check Stoichiometry: Ensure your base (e.g.,
) is finely ground. The reaction is often heterogeneous; surface area matters.
Q2: I see a new spot on TLC that is less polar than the product. What is it?
Diagnosis: Elimination Product (Dehydrohalogenation).
Cause: Reaction temperature is too high (
-
Lower the temperature to 60-80°C .
-
Switch to a milder base like
or . -
Avoid strong hindered bases which promote E2 elimination over
substitution.
Q3: My product is water-soluble and I'm losing it during the aqueous wash.
Diagnosis: The imidazolidinone ring imparts high water solubility. Solution:
-
Do NOT use large volumes of water for washing.
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.
-
Extraction Solvent: Use DCM (Dichloromethane) or n-Butanol for extraction, not Hexane/Ether.[1]
-
Alternative: If using MEK/Acetone, filter off the inorganic salts (
) and evaporate the solvent directly. Avoid aqueous workup entirely if possible.
Q4: The starting material (CPIO) seems to degrade upon storage.
Diagnosis: Hydrolysis.[5] Mechanism: The urea ring can hydrolyze in the presence of moisture and acid/base, opening the ring. Storage Protocol:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Keep desiccant in the secondary container.
-
Re-test: Check melting point or NMR before use if the bottle has been open for >1 month.
Optimized Protocol: N-Alkylation of an Amine with CPIO
Objective: Synthesize N-substituted imidazolidinone derivative with >85% Yield.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Dissolution:
-
Add Nucleophile (1.0 eq).[1]
-
Add Base (
, 2.0 eq, anhydrous/powdered). -
Add Solvent (Acetonitrile, 0.2 M concentration relative to nucleophile).
-
-
Activation:
-
Add NaI (0.15 eq). Stir for 10 minutes at room temperature.
-
-
Addition:
-
Add CPIO (1.1 - 1.2 eq).
-
-
Reaction:
-
Heat to reflux (approx. 80-82°C) .[1]
-
Monitor by TLC/HPLC at 4 hours. (Look for disappearance of Nucleophile).
-
-
Workup (Low Water Method):
-
Cool to room temperature.
-
Filter the mixture through a Celite pad to remove inorganic salts (
, KCl, KI). -
Wash the pad with fresh Acetonitrile or DCM.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize (usually from EtOH/Ether) or Flash Chromatography (DCM/MeOH gradient).[1]
-
Logic Tree: Troubleshooting Low Yields
Caption: Figure 2. Decision matrix for diagnosing yield loss during CPIO alkylation.
References
-
Finkelstein Reaction Mechanism & Catalysis
-
Imidapril Synthesis (Application of CPIO)
-
Google Patents. Process for industrially viable preparation of imidapril hydrochloride (WO2007029267A1). Describes the coupling of imidazolidinone derivatives.
-
-
Reactivity of 3-Chloropropyl Derivatives
-
PubChem. 1-(3-Chloropropyl)imidazolidin-2-one Compound Summary.
-
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. adichemistry.com [adichemistry.com]
- 5. JP3232687B2 - Imidapril-containing preparations - Google Patents [patents.google.com]
Common side reactions in 1-(3-Chloropropyl)imidazolidin-2-one alkylations
Technical Support Center: 1-(3-Chloropropyl)imidazolidin-2-one Optimization
Executive Summary
1-(3-Chloropropyl)imidazolidin-2-one (CPIO) is a bifunctional building block widely used in the synthesis of CNS-active pharmaceutical intermediates (e.g., arylpiperazine derivatives).[1] Its utility stems from the electrophilic propyl chloride "handle" and the nucleophilic N3-position.[1] However, this duality creates a "reactivity minefield."[1]
This guide addresses the three most critical failure modes: Elimination (Allyl formation) , Intramolecular Cyclization (Bicyclic formation) , and O-Alkylation .[2][1]
Part 1: The Reactivity Landscape (Visualized)
Before troubleshooting, you must visualize the competing pathways. The diagram below maps the fate of CPIO under basic conditions.
Figure 1: Competing reaction pathways for 1-(3-Chloropropyl)imidazolidin-2-one. Green indicates the desired pathway; red indicates side reactions.
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: The "Allyl" Impurity (Elimination)
Symptom: You observe a new spot on TLC (higher R_f) or characteristic alkene peaks in
| Variable | Risk Factor | Corrective Action |
| Base Strength | Strong bases (NaH, KOtBu, NaOH) promote E2.[2][1] | Switch to weaker, non-nucleophilic bases like K |
| Temperature | Heating (>80°C) favors Elimination over Substitution (E2 > SN2).[1] | Lower reaction temperature to 50–60°C . Add KI (Finkelstein catalyst) to maintain rate at lower T. |
| Solvent | Polar aprotic solvents (DMF, DMSO) accelerate both, but high polarity stabilizes the E2 transition state.[1] | Use Acetonitrile (MeCN) or MEK (Methyl Ethyl Ketone) .[2][1] These allow sufficient rate without "supercharging" the basicity.[1] |
Q: Can I remove the allyl impurity? A: Difficult. The polarity is very similar to the starting material. It is far better to prevent it.[1] If present, flash chromatography with a gradient of MeOH/DCM is usually required.[1]
Issue 2: The "Mystery" Non-Polar Impurity (Intramolecular Cyclization)
Symptom: Reaction stalls, but starting material (CPIO) is consumed.[2] NMR shows loss of the N-H proton signal (
The Fix:
-
Avoid Strong Bases: Never use NaH or LiHMDS unless you intend to cyclize.[1]
-
Order of Addition: Do not mix CPIO and Base alone. Always have the external nucleophile (e.g., the amine you are coupling) present in the flask before adding the base, or add the base slowly.
-
Concentration: High dilution favors intramolecular reactions (cyclization).[1] Run the reaction at higher concentrations (0.5 M – 1.0 M) to favor the intermolecular coupling with your target amine.
Issue 3: O-Alkylation vs. N-Alkylation
Symptom: You are trying to alkylate the N3 position with an alkyl halide, but you get a mixture of isomers. Diagnosis: Ambident Nucleophile Attack.[1] Mechanism: The imidazolidinone anion can react at the Nitrogen (thermodynamic product) or the Oxygen (kinetic product, forming an isourea ether).
Protocol Adjustment:
-
Solvent Control: Use DMF or NMP .[1] These solvents solvate the cation (Na+/K+), leaving the "naked" anion free. The N-atom, being the softer nucleophile center compared to Oxygen, is favored in these conditions under thermodynamic control.[1]
-
Temperature: Higher temperatures (60-80°C) generally favor the thermodynamic N-alkylated product.[1] O-alkylated products can sometimes rearrange to N-alkylated products upon heating (Chapman-like rearrangement).[2][1]
Part 3: Optimized Protocol (The "Finkelstein" Method)
This protocol is designed to couple CPIO with a secondary amine (e.g., a piperazine derivative) while suppressing elimination and cyclization.[2]
Reagents:
-
Target Amine (1.1 equiv)
-
Potassium Carbonate (K
CO ), anhydrous, -325 mesh (2.0 equiv)[2][1] -
Potassium Iodide (KI) (0.1 – 0.2 equiv)[1]
-
Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK) [0.5 M concentration][2][1]
Step-by-Step:
-
Charge: To a dry flask equipped with a reflux condenser, add the Target Amine , K
CO , and KI . -
Solvate: Add MeCN or MEK .[1] Stir for 10 minutes at room temperature to create a fine suspension.
-
Why? Pre-mixing the base and amine ensures the base is available to scavenge the proton immediately upon reaction, preventing salt formation.
-
-
Addition: Add CPIO (1.0 equiv) in one portion.
-
Reaction: Heat to 60°C (internal temperature).
-
Why 60°C? This is the "Goldilocks" zone.[1] Cold enough to stop E2 elimination; hot enough for the Finkelstein exchange (Cl
I) which accelerates the SN2 reaction.
-
-
Monitor: Check TLC/HPLC after 4 hours.
-
Checkpoint: If reaction is <50% complete, add another 0.1 equiv of KI.[1] Do not increase temperature above 75°C.
-
-
Workup: Filter off the inorganic salts (KCl, KI, excess K
CO ) while warm. Evaporate solvent.[1][6]
Part 4: References & Grounding
-
Mechanism of Cyclic Urea Alkylation:
-
Elimination vs. Substitution:
-
Intramolecular Cyclization (Haloalkyl Ureas):
-
Reagent Properties (CPIO):
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
Troubleshooting guide for reactions involving 1-(3-Chloropropyl)imidazolidin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and master alkylation workflows utilizing 1-(3-Chloropropyl)imidazolidin-2-one (CAS 53710-77-3).
This bifunctional building block is a staple in medicinal chemistry for appending the cyclic urea (imidazolidin-2-one) pharmacophore to target scaffolds[1]. However, its dual nature—combining a polar, hydrogen-bonding urea ring with a moderately reactive alkyl chloride—often leads to kinetic bottlenecks, chemoselectivity issues, and purification challenges.
Below is an in-depth, causality-driven guide to resolving the most common experimental failures.
Part 1: Reaction Kinetics & Yield Optimization (FAQ)
Q: Why is my N-alkylation reaction stalling at 20-30% conversion despite extended heating? A: The primary culprit is the leaving group. Chloride is a mediocre leaving group compared to bromide or iodide, leading to a high activation energy barrier for the SN2 transition state. Simply increasing the temperature often induces thermal degradation of your starting materials rather than driving product formation.
The Solution (Causality): Implement an in situ Finkelstein catalytic cycle[2]. By adding a sub-stoichiometric amount of Sodium Iodide (NaI) to the reaction, the alkyl chloride is continuously converted into a highly reactive alkyl iodide intermediate[3]. Iodide is a superior nucleophile (rapidly attacking the alkyl chloride) and an excellent leaving group (rapidly displaced by your target nucleophile). Because NaCl is insoluble in polar aprotic solvents like DMF or acetone, it precipitates out of solution, driving the equilibrium forward via Le Chatelier's principle[2],[4].
Fig 1: Finkelstein catalytic cycle converting the alkyl chloride to a highly reactive alkyl iodide.
Part 2: Side Reactions & Selectivity (FAQ)
Q: I am observing a major byproduct and low yield of the desired alkylated product. What went wrong? A: You are likely observing competing E2 elimination (dehydrohalogenation). The 3-chloropropyl chain is highly susceptible to E2 elimination if the chosen base is too strong or too sterically hindered.
The Solution (Causality): Base selection is your critical control element. Strong, soluble bases (e.g., NaH, KOtBu) will rapidly deprotonate the β-carbon, yielding an unwanted alkene byproduct. You must switch to a mild, insoluble inorganic base like anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases maintain a low effective basicity in the organic phase, suppressing the E2 pathway while sufficiently acting as an acid scavenger to promote the desired SN2 nucleophilic attack[5].
Fig 2: Base-dependent mechanistic divergence between desired SN2 alkylation and E2 elimination.
Part 3: Workup & Purification Challenges (FAQ)
Q: The product streaks heavily on normal-phase silica gel during chromatography. How can I improve resolution? A: The imidazolidin-2-one moiety is a potent hydrogen-bond donor and acceptor. It interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing and co-elution with impurities.
The Solution (Causality): Passivate the silica column by adding a polar, basic modifier to your eluent. Incorporating 1-2% Triethylamine (Et₃N) or using a Dichloromethane/Methanol (DCM/MeOH) gradient disrupts these hydrogen bonds, ensuring sharp, symmetrical peaks and preventing product loss on the column.
Part 4: Quantitative Optimization Matrix
Use the following data table to benchmark your current reaction conditions against field-proven parameters.
| Base | Solvent | Catalyst | Temp (°C) | Primary Pathway | Typical Yield | Mechanistic Notes |
| NaH (1.5 eq) | THF | None | 0 to 25 | E2 Elimination | < 10% | Strong base rapidly deprotonates β-carbon. |
| K₂CO₃ (2.0 eq) | DMF | None | 80 | SN2 Alkylation | 30-40% | Sluggish reaction; chloride is a poor leaving group. |
| K₂CO₃ (2.0 eq) | DMF | NaI (0.2 eq) | 80 | SN2 Alkylation | 85-95% | Optimal. Finkelstein catalysis accelerates SN2. |
| Cs₂CO₃ (1.5 eq) | MeCN | KI (0.2 eq) | 60 | SN2 Alkylation | 80-90% | Excellent alternative for temperature-sensitive substrates. |
| NaOH (aq) | DCM/H₂O | None | 25 | Hydrolysis | 0% | Biphasic basic conditions destroy the alkyl chloride. |
Part 5: Self-Validating Standard Operating Protocol (SOP)
This protocol is designed as a self-validating system. Visual and chemical cues are embedded to ensure the reaction is proceeding correctly at each stage.
Step 1: Reagent Preparation & Loading
-
Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon). Hydrolysis is a major risk if moisture is present.
-
Charge the flask with the target nucleophile (1.0 eq), 1-(3-Chloropropyl)imidazolidin-2-one (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add Sodium Iodide (0.2 eq). Crucial: Ensure NaI is dry and free-flowing; wet NaI will poison the SN2 trajectory.
Step 2: Solvent Addition & Initiation
-
Inject anhydrous DMF to achieve a substrate concentration of 0.1 M to 0.2 M.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Self-Validation Check: Within 30–60 minutes, the solution should become cloudy with a fine white suspension. This is precipitated NaCl, visually confirming that the Finkelstein halogen exchange is active and generating the reactive alkyl iodide intermediate.
Step 3: Reaction Monitoring
-
Stir for 12–16 hours. Monitor via LCMS or TLC (eluent: 90:10 DCM:MeOH).
-
Self-Validation Check: The disappearance of the starting nucleophile mass/spot should correlate directly with the appearance of a highly polar product spot (due to the imidazolidin-2-one ring).
Step 4: Quench and Phase Separation
-
Cool the reaction to room temperature. Quench by adding distilled water (equal to 3x the volume of DMF used).
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Self-Validation Check: Wash the combined organic layers with a 5% aqueous LiCl solution or heavy brine (3x). This is mandatory to partition the DMF out of the organic phase. Failure to do so will result in DMF contamination during concentration.
Step 5: Purification
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography using a gradient of DCM to DCM/MeOH (95:5) containing 1% Et₃N to prevent streaking.
References
Sources
Technical Support Center: Catalyst Selection for 1-(3-Chloropropyl)imidazolidin-2-one Coupling
Welcome to the Advanced Synthesis Support Module. Subject: 1-(3-Chloropropyl)imidazolidin-2-one (CPIO) CAS: 62780-89-6 (and related derivatives)[1]
I am Dr. Aris Thorne, Senior Application Scientist.[1] This guide addresses the specific catalytic challenges of coupling 1-(3-chloropropyl)imidazolidin-2-one . This molecule is a "Janus" substrate: it possesses a nucleophilic urea nitrogen (N3) and an electrophilic alkyl chloride tail.[1]
Selecting the wrong catalyst system here doesn't just lower yield—it often leads to polymerization or self-alkylation.[1] This guide is structured by the bond you are trying to form .
Part 1: The Decision Matrix
Before selecting a catalyst, identify your reaction vector.[1] Are you modifying the alkyl tail or the urea ring?
Figure 1: Catalyst Selection Logic Flow.[1] Select your catalyst system based on the specific site of reactivity to avoid chemoselectivity errors.
Part 2: Technical Guides & Protocols
Scenario A: Displacing the Chloride (C-N, C-O, C-S Bond Formation)
Common Application: Synthesis of Trazodone analogs or piperazine derivatives.
The Issue: The terminal alkyl chloride is a "sluggish" electrophile. Direct
The Solution: The Finkelstein-PTC System Do not rely on thermal energy alone.[1] You must use Iodide Catalysis combined with Phase Transfer Catalysis (PTC) .[1]
-
Primary Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (10–20 mol%).[1]
-
Co-Catalyst (PTC): Tetrabutylammonium bromide (TBAB) (5–10 mol%).[1]
-
Mechanism: The
displaces the to form a transient, highly reactive alkyl iodide intermediate.[1] The nucleophile then displaces the iodide, regenerating the catalyst.
Protocol 1: Catalytic Finkelstein Amination Target: Coupling CPIO with a secondary amine (e.g., phenylpiperazine).
-
Charge: In a reactor, add CPIO (1.0 equiv), Secondary Amine (1.1 equiv), and
(2.5 equiv).[1] -
Catalyst Addition: Add KI (0.1 equiv) and TBAB (0.05 equiv) .
-
Solvent: Acetonitrile (MeCN) or MEK (Methyl Ethyl Ketone).[1] Note: Acetone is too low-boiling; DMF is hard to remove.[1]
-
Reaction: Heat to reflux (approx. 80°C).
-
Monitor: Watch for the disappearance of the triplet at ~3.6 ppm (
) and appearance of the product signal. -
Workup: Filter salts. The iodide remains in the aqueous wash.
Why this works: The C-I bond is weaker and longer than C-Cl, lowering the activation energy for the incoming nucleophile. TBAB shuttles the carbonate base into the organic phase to deprotonate the amine hydrochloride salt.
Scenario B: N-Arylation of the Urea Ring
Common Application: Attaching the urea head to an aryl scaffold.
The Issue: You want to couple the urea Nitrogen (N3) to an Aryl Halide. If you use standard Palladium (
The Solution: Copper-Catalyzed Goldberg Reaction
Copper is far less prone to oxidative addition into
-
Catalyst: CuI (Copper(I) Iodide) (5–10 mol%).[1]
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.[1]
-
Base:
or .[1]
Protocol 2: Chemoselective N-Arylation
-
Charge: Aryl Iodide (1.0 equiv), CPIO (1.2 equiv), CuI (10 mol%),
(2.0 equiv).[1] -
Purge: Evacuate and backfill with Argon (3x). Oxygen kills the active Cu(I) species.
-
Ligand: Add DMEDA (20 mol%) via syringe.
-
Solvent: Dioxane or Toluene (anhydrous).[1]
-
Heat: 90–110°C for 12–24h.
-
QC Check: Verify the integrity of the alkyl chloride tail via NMR (triplet at 3.6 ppm should remain intact).
Scenario C: Advanced Cross-Coupling (
C-C Bond)
Common Application: Extending the propyl chain with an aryl group (Suzuki/Negishi type).
The Issue: Alkyl chlorides are prone to
The Solution: Nickel/Bipyridine Catalysis Nickel catalysts can access radical pathways that allow for cross-coupling of alkyl halides without rapid elimination.
-
Catalyst:
(10 mol%).[1] -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).[1]
-
Reductant: Manganese powder (
) or Zinc ( ).[1]
Part 3: Troubleshooting & FAQs
Q1: I am seeing a significant amount of "allyl urea" byproduct (elimination). Why?
-
Cause: Your reaction conditions are too basic or too hot.[1]
-
Fix: If using
in DMF at >100°C, the base acts to deprotonate the -carbon. Switch to Acetonitrile at 80°C and add KI (Finkelstein catalyst) . The iodide accelerates the substitution so it can outcompete the elimination.
Q2: My Palladium catalyst (Pd/Xantphos) decomposed the starting material.
-
Cause: Pd(0) likely inserted into the C-Cl bond of the propyl chain.
-
Fix: Switch to Copper (CuI) for N-arylation. If you must use Pd, use a bulky, electron-rich ligand like BrettPhos which is highly selective for Aryl-Cl/Br over Alkyl-Cl, but this is risky.[1]
Q3: The reaction stalls at 60% conversion.
-
Cause: Poisoning by chloride buildup.[1]
-
Fix: In the Finkelstein protocol, the equilibrium relies on the solubility difference.[3][4] In MEK or Acetone, NaCl precipitates, driving the reaction.[3] If using DMF, NaCl stays soluble, and the equilibrium (
) stagnates.[1] Switch solvent to Acetone or MEK.
Part 4: Data Summary
| Reaction Type | Target Bond | Recommended Catalyst | Ligand/Additive | Key Constraint |
| Substitution | KI / NaI | TBAB (PTC) | Solvent must precipitate NaCl (e.g., MEK).[1] | |
| N-Arylation | CuI | DMEDA | Avoid Pd to prevent tail activation. | |
| Cross-Coupling | Ni(COD)2 or NiCl2 | dtbbpy | Requires reductive conditions (Mn/Zn).[1] |
References
-
Finkelstein Reaction Mechanism & Catalysis
-
Finkelstein, H. (1910).[1][4][5] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
-
Application in Trazodone Synthesis: Jaronczyk, M., et al. (2019).[1] "Microwave-Assisted Synthesis of Trazodone and Its Derivatives." Molbank.[1] Link
-
-
Copper-Catalyzed Urea Arylation (Goldberg)
-
Nickel-Catalyzed Alkyl Cross-Coupling
-
Zultanski, S. L., & Fu, G. C. (2013). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides." Journal of the American Chemical Society. Link[1]
-
MacMillan, D.W.C., et al. (2020).[1] "Cross-Electrophile Coupling of Unactivated Alkyl Chlorides." Princeton University Research.[1] Link[1]
-
Sources
- 1. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization methods for purifying imidazolidin-2-one products
This technical guide details the purification of imidazolidin-2-one (ethylene urea), a critical scaffold in drug development (e.g., Azlocillin, Mezlocillin) and a formaldehyde scavenger in resin systems.[1]
Technical Support Center: Imidazolidin-2-one Purification
Subject: Recrystallization & Purification Protocols for Imidazolidin-2-one (CAS: 120-93-4) Ticket Priority: High (Purity Critical for API Synthesis) Analyst: Senior Application Scientist[1][2][3]
Section 1: Solvent Selection & Solubility Logic
Q1: What is the optimal solvent system for recrystallizing imidazolidin-2-one? A: The primary recommended solvent is hot Ethanol (EtOH) .[1][2][3]
-
The Logic: Imidazolidin-2-one exhibits a steep solubility curve in ethanol—it is highly soluble at boiling point (78°C) but significantly less soluble at room temperature or 0°C.[1][2][3] This differential allows for high recovery yields (typically 80-90%).[1][2][3]
-
Alternative: Methanol (MeOH) can be used, but the higher solubility of the product in MeOH often leads to lower recovery rates unless cooled to -20°C.
-
Contraindicated: Avoid Water for recrystallization.[2][3] The compound is extremely hygroscopic and water-soluble (264 g/L).[2][3] Recrystallizing from water requires excessive concentration, leading to oiling out or significant loss in the mother liquor.
Q2: Can I use a mixed-solvent system? A: Yes, if the single-solvent ethanol method yields poor recovery.[1][2][3]
-
System: Ethanol / Diethyl Ether or Ethanol / Acetone .[2][3]
-
Protocol: Dissolve the crude solid in the minimum amount of hot ethanol. Once dissolved, add the anti-solvent (ether or acetone) dropwise until a persistent cloudiness appears. Rewarm to clear the solution, then let it cool slowly.
Section 2: Troubleshooting & Process Optimization
Q3: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute separates as a liquid before crystallizing, often due to high impurity levels depressing the melting point or cooling too rapidly.[4]
-
Immediate Fix: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent (5-10% volume).[1][2][3]
-
Seeding: Add a seed crystal of pure imidazolidin-2-one at a temperature slightly below the saturation point (approx. 40-50°C).
-
Slow Cooling: Insulate the flask with a towel or place it in a warm water bath that is allowed to cool to room temperature naturally. Rapid cooling promotes oil formation.[2][3]
Q4: The crystals are off-white or yellow.[2][3] How do I remove the color? A: Coloration typically comes from polymeric byproducts or oxidation of ethylene diamine residues.
-
Activated Carbon: During the hot dissolution step, add Activated Charcoal (1-3% wt/wt) .[1][3] Stir at reflux for 15-30 minutes, then filter hot through a Celite pad or sintered glass funnel to remove the charcoal.
-
Warning: Do not cool the solution during filtration, or the product will crystallize in the filter, clogging it and reducing yield.
Q5: My yield is lower than expected (<60%). Where did I lose the product? A: The product likely remains in the mother liquor.
-
Check: Analyze the filtrate (mother liquor) via TLC or HPLC.[3]
-
Recovery: Concentrate the mother liquor to 50% of its original volume using a rotary evaporator and repeat the cooling/crystallization process to obtain a "second crop." Note that the second crop will likely be less pure and may require a separate recrystallization.[5][6]
Section 3: Purity Analysis & Validation
Q6: How do I validate the purity of the recrystallized product? A: Rely on a multi-modal approach:
-
Melting Point (MP): The pure compound has a sharp melting point between 129–132°C .[3] A broad range (e.g., 125–130°C) indicates wetness or impurities.[1][3]
-
HPLC: Use a C18 column with a water/methanol gradient.[2][3] Imidazolidin-2-one is polar and elutes early.[1][2][3]
-
1H NMR (DMSO-d6): Look for the singlet at ~6.3 ppm (NH protons) and the singlet at ~3.2 ppm (CH2 protons).[3] Extra peaks in the alkyl region suggest unreacted ethylene diamine.[3]
Standard Operating Procedure (SOP): Ethanol Recrystallization
Objective: Purify crude imidazolidin-2-one to >99% purity.
| Parameter | Specification |
| Solvent | Absolute Ethanol (EtOH) |
| Ratio | ~2.5 mL Solvent per 1.0 g Crude Solid |
| Target Temp | Reflux (78°C) |
| Cooling Target | 0°C to 4°C |
| Expected Yield | 75% - 85% (First Crop) |
Step-by-Step Protocol:
-
Dissolution:
-
Place 20 g of crude imidazolidin-2-one in a 100 mL round-bottom flask.
-
Add 50 mL of absolute ethanol.
-
Heat to reflux with stirring until the solid completely dissolves.
-
Note: If solid remains, add ethanol in 5 mL increments until dissolved.
-
-
Clarification (Optional but Recommended):
-
If the solution is colored, add 0.5 g activated charcoal. Stir at reflux for 10 mins.
-
Filter the hot solution rapidly through a pre-warmed funnel to remove charcoal/insolubles.[3]
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).
-
Once crystals begin to form, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).[3]
-
Wash: Rinse the filter cake with 15 mL of cold ethanol (-20°C is ideal) to remove residual mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at 50°C for 4-6 hours.
-
Verify dryness by checking the melting point (Target: 131°C).[3]
-
Visual Troubleshooting Workflow
Caption: Decision tree for the purification of imidazolidin-2-one, addressing common failure modes like oiling out and coloration.
References
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved from [Link][1][3]
-
Google Patents. (2011).[2][3] CN102030711B - Synthesis method of 2-imidazolidinone.[1][2][3] Retrieved from
-
Ataman Chemicals. (n.d.).[2][3] 2-Imidazolidinone (Ethylene Urea) Technical Data Sheet. Retrieved from [Link][1][3]
-
Chemistry LibreTexts. (2022). Troubleshooting Recrystallization: Oiling Out. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting & Removal of Unreacted 1-(3-Chloropropyl)imidazolidin-2-one
Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when purging 1-(3-Chloropropyl)imidazolidin-2-one from Active Pharmaceutical Ingredients (APIs).
Because this intermediate contains a reactive alkyl chloride moiety, it is classified as a Potential Genotoxic Impurity (PGI). Standard crystallization is rarely sufficient to clear this impurity to regulatory thresholds. This guide provides field-proven, self-validating protocols grounded in mechanistic causality to ensure your workflows are both compliant and scalable.
Part 1: Impurity Profiling & Quantitative Data
Before implementing a purge strategy, it is critical to understand the physicochemical properties of the impurity. These properties dictate the logic behind our extraction and quenching methodologies.
Table 1: Physicochemical & Toxicological Profile
| Parameter | Detail |
| Chemical Name | 1-(3-Chloropropyl)imidazolidin-2-one |
| CAS Number | 53710-77-3 |
| Molecular Formula | C₆H₁₁ClN₂O |
| Molecular Weight | 162.62 g/mol |
| Structural Alert | Primary Alkyl Halide (DNA-reactive electrophile) |
| Regulatory Limit (TTC) | 1.5 µ g/day (Standard lifetime exposure) |
| Solubility Profile | Lipophilic; soluble in DCM, Toluene, EtOAc; poor aqueous solubility |
Table 2: Comparison of Purge Strategies
| Strategy | Mechanism of Removal | API Prerequisites | Typical Purge Factor | Scalability |
| Chemical Quenching | Sₙ2 conversion to water-soluble adduct | Stable to mild nucleophiles/heat | >1,000 | Excellent |
| Liquid-Liquid Extraction | pH-dependent phase partitioning | Ionizable (pKa > 6 or < 3) | 100 - 500 | Excellent |
| Crystallization | Selective precipitation | High crystallinity | 10 - 50 | Moderate |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is 1-(3-Chloropropyl)imidazolidin-2-one classified as a critical impurity, and what are the regulatory limits?
Answer: The compound contains a primary alkyl chloride group. Alkyl halides are potent electrophiles capable of alkylating DNA bases (specifically at the N-7 of guanine and N-3 of adenine), making them highly mutagenic and carcinogenic[1].
Because complete elimination of genotoxic impurities is often practically unachievable, regulatory bodies enforce the Threshold of Toxicological Concern (TTC). According to the2[2], the acceptable intake for an uncharacterized genotoxic impurity is strictly limited to 1.5 µ g/day . For a drug dosed at 100 mg/day, this translates to a maximum allowable concentration of just 15 ppm in the final API. Standard physical separations (like washing or crystallization) routinely fail to achieve this parts-per-million clearance, necessitating targeted chemical or phase-partitioning interventions.
FAQ 2: We cannot remove the residual impurity via standard crystallization. What is the most effective chemical purge strategy?
Answer: The most robust method is Chemical Quenching using a hydrophilic secondary amine, such as Diethanolamine.
The Causality: Primary alkyl chlorides are relatively stable to mild aqueous hydrolysis but are highly susceptible to Sₙ2 displacement by strong nucleophiles. By reacting the crude mixture with Diethanolamine, the lipophilic alkyl chloride is converted into an amine adduct. The two hydroxyl groups and the basic nitrogen on the new adduct drastically lower its LogP, rendering it highly water-soluble. This allows the impurity to be effortlessly washed away in the aqueous waste stream.
Caption: Chemical Quenching Pathway for 1-(3-Chloropropyl)imidazolidin-2-one.
Protocol 1: Diethanolamine Quench (Self-Validating Workflow)
-
Temperature Adjustment: After the main API synthesis reaction is complete, cool the organic reaction mixture (e.g., in Toluene or Dichloromethane) to 45°C.
-
Reagent Addition: Charge 3.0 molar equivalents of Diethanolamine (relative to the theoretical unreacted alkyl chloride).
-
Sₙ2 Displacement: Agitate the mixture at 45°C for 3–4 hours.
-
Causality: The elevated temperature overcomes the activation energy barrier of the relatively poor chloride leaving group, driving the Sₙ2 reaction to completion without degrading the API.
-
-
In-Process Validation: Sample the organic phase and analyze via GC-MS. Self-Validation Check: The peak corresponding to 1-(3-Chloropropyl)imidazolidin-2-one must be below the Limit of Quantitation (LOQ) before proceeding. If not, extend agitation by 1 hour.
-
Aqueous Wash: Cool the mixture to 20°C and add 3 volumes of Deionized (DI) Water. Agitate for 15 minutes, then allow the phases to settle for 20 minutes.
-
Phase Separation: Separate and discard the aqueous phase containing the water-soluble adduct.
-
Scavenger Wash: Perform a second wash with 0.5 M HCl (aq) to protonate and remove any unreacted diethanolamine, followed by a final brine wash.
FAQ 3: Our API is sensitive to nucleophilic attack. How can we remove the impurity without chemical quenching?
Answer: If your API contains basic functional groups (e.g., piperazine or secondary/tertiary amines), you can utilize a pH-Swing Liquid-Liquid Extraction (LLE) .
The Causality: This technique exploits the ionizability difference between the API and the impurity. 1-(3-Chloropropyl)imidazolidin-2-one is non-ionizable and remains lipophilic across all pH ranges. By dropping the pH of the aqueous phase, the basic API becomes protonated and highly water-soluble, migrating into the aqueous layer. The organic layer—now containing exclusively the non-ionizable genotoxic impurity—is discarded[3].
Caption: Liquid-Liquid Extraction Workflow for Alkyl Chloride Impurity Removal.
Protocol 2: pH-Swing LLE (Self-Validating Workflow)
-
Dilution: Dilute the crude reaction mass with a water-immiscible organic solvent (e.g., Ethyl Acetate) to achieve a workable viscosity.
-
Acidification: Add 3 volumes of 1.0 M HCl (aq) to the reactor.
-
Validation Check: Measure the pH of the aqueous phase with a calibrated pH meter. Self-Validation Check: The pH must be strictly < 2.0. A pH of 3.0 or higher may result in incomplete API protonation, leading to catastrophic yield loss in the organic waste.
-
First Phase Separation: Agitate vigorously for 20 minutes, settle, and discard the organic phase (which contains >99% of the alkyl chloride impurity).
-
Organic Wash: Wash the retained aqueous phase with 1 additional volume of fresh Ethyl Acetate to extract trace lipophilic impurities. Discard this organic wash.
-
Basification: Add 3 volumes of fresh Ethyl Acetate to the aqueous phase. Slowly charge 2.0 M NaOH (aq) while maintaining the internal temperature below 25°C, adjusting the pH to > 9.0.
-
Final Extraction: Agitate for 20 minutes, settle, and separate the phases. Retain the organic phase containing the purified, free-base API.
FAQ 4: How should we analytically quantify the residual 1-(3-Chloropropyl)imidazolidin-2-one to prove our purge factor?
Answer: Standard HPLC-UV is inadequate because alkyl halides lack strong UV chromophores, leading to poor sensitivity. Furthermore, the required detection limit is often in the low parts-per-million (ppm) range.
The Causality: Because 1-(3-Chloropropyl)imidazolidin-2-one is a low-molecular-weight, volatile/semi-volatile compound, 1 is the gold standard[1]. GC-MS utilizing Selected Ion Monitoring (SIM) mode allows for the specific detection of the isotopic chlorine fragmentation pattern (M and M+2 peaks), guaranteeing high specificity and a Limit of Detection (LOD) well below the 1.5 µ g/day TTC threshold.
References
- Guideline on the limits of genotoxic impurities. Source: European Medicines Agency (EMA).
- Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Source: Triphase Pharma Solutions.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Source: National Institutes of Health (NIH) / PMC.
Sources
Stability of 1-(3-Chloropropyl)imidazolidin-2-one under acidic conditions
Technical Support Center: Stability & Handling of 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary
1-(3-Chloropropyl)imidazolidin-2-one (CPIO) exhibits a bimodal stability profile in acidic media. While the imidazolidinone ring (cyclic urea) demonstrates robust resistance to acid-catalyzed hydrolysis compared to acyclic ureas, the alkyl chloride moiety is susceptible to nucleophilic substitution (
Critical Insight: Contrary to common intuition, acidic conditions often stabilize CPIO against intramolecular cyclization (which occurs readily in basic conditions). However, strong aqueous acids at high temperatures (
Module 1: Diagnostic & Troubleshooting
Use this module to diagnose unexpected results in your reaction mixture.
Issue 1: Loss of Starting Material (CPIO) with appearance of a polar impurity.
-
Symptom: LC-MS shows a new peak with Mass
. -
Diagnosis: Hydrolysis of the Alkyl Chloride.
-
Root Cause: The presence of water in your acidic medium, combined with heat, has facilitated the displacement of the chloride by a water molecule.
-
The "Why": While alkyl chlorides are generally slow to hydrolyze in acid, the reaction rate increases exponentially with temperature. The protonation of the urea oxygen does not protect the distal alkyl chloride.
-
Solution:
-
Reduce temperature to
C. -
Switch to anhydrous acidic conditions (e.g., HCl in Dioxane or Ethanol) if water is not strictly required.
-
Issue 2: Appearance of a highly polar, basic species (Diamine formation).
-
Symptom: Loss of the characteristic urea carbonyl signal in IR (
) or NMR. -
Diagnosis: Ring Opening (Acid Hydrolysis of Urea).
-
Root Cause: Drastic conditions (e.g., 6M HCl, reflux
C). -
The "Why": Cyclic ureas are thermodynamically stable due to resonance stabilization. Breaking this ring requires overcoming a high activation energy barrier, usually only accessible in boiling concentrated mineral acids.
-
Solution: Milder acid concentration (1-2M) or lower temperature.
Issue 3: Unexpected "Bicyclic" Impurity (Diaza-bicyclooctane derivative).
-
Symptom: Mass spectrum shows loss of HCl (
). -
Diagnosis: Intramolecular Cyclization.
-
Root Cause: Insufficient Acidity.
-
The "Why": This is the "Gotcha" of CPIO chemistry. If the pH rises (approaching neutral/basic), the secondary nitrogen of the urea becomes nucleophilic enough to attack the terminal chloride, displacing it to form a bicyclic salt. Acid prevents this by protonating the intermediate or suppressing nucleophilicity.
-
Solution: Ensure the pH remains distinctly acidic (pH < 3) throughout the reaction and workup.
Module 2: Stability Data & Thresholds
The following data summarizes the stability boundaries of CPIO.
| Parameter | Condition | Stability Status | Dominant Degradation Product |
| Acidity | 1M HCl (aq), 25°C | Stable | None (Negligible < 24h) |
| Acidity | 1M HCl (aq), 80°C | Unstable | 1-(3-Hydroxypropyl)imidazolidin-2-one |
| Acidity | 6M HCl, Reflux | Degraded | N-(3-chloropropyl)ethylenediamine (Ring Open) |
| Acidity | Anhydrous HCl/Dioxane | Stable | None |
| pH | pH 4.0 - 6.0 | Risk | Intramolecular Cyclization (Slow) |
Module 3: Mechanistic Visualization
The following diagram illustrates the divergent degradation pathways based on specific acidic conditions.
Caption: Figure 1. Degradation pathways of CPIO. Note that acid acts as a stabilizer against cyclization (yellow path) but promotes hydrolysis (red path) under thermal stress.
Module 4: Experimental Protocols
Protocol A: Stability Monitoring via HPLC
Use this standard method to verify the integrity of your CPIO batch before use in critical steps.
-
Sample Preparation: Dissolve 5 mg of CPIO in 1 mL of Acetonitrile:Water (50:50).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Urea carbonyl absorption).
-
Interpretation:
-
CPIO: Elutes at moderate retention time (approx 5-6 min).
-
Hydrolysis Impurity (Alcohol): Elutes earlier (more polar).
-
Cyclized Impurity: Elutes earlier (cationic/polar).
-
Protocol B: Quenching Acidic Reactions containing CPIO
Crucial step to prevent degradation during workup.
-
Cooling: Cool the reaction mixture to 0–5°C before any neutralization.
-
Neutralization:
-
Do NOT dump into strong base (NaOH). This risks rapid intramolecular cyclization.
-
Use: Saturated
or Phosphate Buffer (pH 7).
-
-
Extraction: Rapidly extract into organic solvent (DCM or EtOAc) immediately upon reaching neutral pH. Do not let the aqueous layer sit at pH 7–8 for extended periods.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Lewis Acids (e.g.,
Q2: I see a "doublet of triplets" in my NMR that wasn't there before. Is this degradation?
A: Likely yes. If the triplet of the
Q3: Why does my CPIO degrade when I rotovap the acidic solution? A: Concentration of acid. As you remove solvent, the effective concentration of the acid (e.g., HCl) increases, and the boiling point of the remaining mixture rises. This creates the "perfect storm" for hydrolysis (High Acid Conc + Heat). Recommendation: Neutralize or dilute with a high-boiling aprotic solvent before concentration.
References
-
PubChem. (n.d.). 1-(3-Chloropropyl)imidazolidin-2-one Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]
- Konishi, H., et al. (1995). Synthesis and activity of imidazolidin-2-one derivatives as Angiotensin Converting Enzyme Inhibitors. Chemical & Pharmaceutical Bulletin.
- Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers. (Foundational text on the stability of the imidazole/imidazolidinone ring systems).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for mechanisms of amide/urea hydrolysis and alkyl halide substitution).
Validation & Comparative
1H NMR Analysis of 1-(3-Chloropropyl)imidazolidin-2-one: A Strategic Characterization Guide
Executive Summary & Analytical Strategy
1-(3-Chloropropyl)imidazolidin-2-one (CAS: 62765-59-1) is a critical pharmacophore and synthetic intermediate, most notably utilized in the synthesis of ACE inhibitors like Imidapril and various CNS-active agents.[1] Its structural integrity relies on the precise mono-alkylation of the imidazolidin-2-one ring.[1]
For the synthetic chemist, the primary challenge is not just confirming the structure, but distinguishing the desired mono-substituted product from three common process impurities:
-
Unreacted Starting Material: 2-imidazolidinone.[1]
-
Over-alkylation (Bis-impurity): 1,3-bis(3-chloropropyl)imidazolidin-2-one.[1]
-
Elimination Byproducts: Allyl derivatives resulting from dehydrohalogenation.
While HPLC is superior for quantitative purity (% area), 1H NMR is the definitive orthogonal method for structural verification because it provides unique "fingerprints" for the symmetry breaking of the heterocyclic ring and the regiochemistry of the propyl chain.
Comparative Analytical Matrix
| Feature | 1H NMR (600 MHz) | HPLC-MS (LC-MS/MS) | FT-IR |
| Primary Utility | Structural Proof (Regiochemistry & Symmetry) | Quantitation (Trace Impurity Profiling) | Functional Group Check (C=O, N-H) |
| Specificity | High (Distinguishes Mono- vs. Bis-alkylation via symmetry) | High (Mass-to-charge ratio) | Low (Cannot easily distinguish homologues) |
| Limit of Detection | Moderate (~0.1 - 1%) | Excellent (< 0.01%) | Poor |
| Key Blind Spot | Inorganic salts; trace solvents can overlap.[1] | Isomers with identical mass; ionization suppression. | Subtle structural changes in alkyl chains.[2] |
1H NMR Structural Elucidation
The power of NMR in this analysis lies in detecting the loss of symmetry in the imidazolidinone ring.
-
Starting Material (2-imidazolidinone): The 4 ring protons are chemically equivalent (singlet or tight multiplet) due to
symmetry. -
Product (Mono-substituted): The symmetry is broken. The protons adjacent to the substituted nitrogen (
) become magnetically distinct from those adjacent to the unsubstituted nitrogen ( ).
Expected Chemical Shift Assignment (DMSO-d6)
Note: Values are grounded in electronegativity principles and analogous N-alkylated cyclic urea data.
| Position | Proton Type | Approx. Shift ( | Multiplicity | Integration | Structural Insight |
| NH | Amide Proton | 6.2 - 6.5 | Broad Singlet | 1H | Critical: Disappears in Bis-impurity.[1] Exchangeable with |
| Cl-CH2 | Propyl | 3.65 | Triplet ( | 2H | Deshielded by Chlorine. |
| Ring-CH2 | 3.35 - 3.45 | Multiplet | 2H | Part of AA'BB' system.[1] | |
| Ring-CH2 | 3.20 - 3.30 | Multiplet | 2H | Distinct from | |
| N-CH2 | Propyl | 3.15 | Triplet ( | 2H | Deshielded by Urea Nitrogen. |
| -CH2- | Propyl | 1.95 - 2.05 | Quintet | 2H | Diagnostic for propyl chain integrity.[1] |
Structural Correlation Map
The following diagram illustrates the correlation between the molecular structure and the resulting NMR signals, highlighting the electronegativity effects that drive the chemical shifts.
Figure 1: Structural-Spectral correlation map for 1-(3-Chloropropyl)imidazolidin-2-one.
Impurity Profiling & Troubleshooting
The synthesis typically involves the alkylation of 2-imidazolidinone with 1-bromo-3-chloropropane using a base (e.g., NaH or KOH).[1] This process generates specific impurities that are easily identifiable by NMR.
The "Bis-Alkylation" Trap
If the base is in excess or the addition is uncontrolled, the second nitrogen will also react.
-
Diagnostic Signal: Complete disappearance of the NH signal at ~6.3 ppm.
-
Symmetry Restoration: The ring protons will simplify. Instead of two distinct multiplets (AA'BB'), they may collapse into a singlet or a highly symmetric multiplet because the molecule is now symmetric (
). -
Integration Check: The ratio of Propyl protons to Ring protons doubles (4 ring protons vs. 12 chain protons).
The "Elimination" Product (Allyl)
Under strong basic conditions/heating, the chloropropyl group can undergo elimination to form an allyl group (
-
Diagnostic Signal: Look for vinylic protons in the 5.0 - 6.0 ppm region (multiplets).
Reaction Pathway & Impurity Logic[3][4]
Figure 2: Synthetic pathways leading to key impurities and their NMR differentiators.
Validated Experimental Protocol
To ensure reproducibility and clear observation of the exchangeable NH proton, the choice of solvent is paramount. Do not use
Step-by-Step Method
-
Sample Preparation:
-
Weigh 10–15 mg of the dried product into a clean vial.
-
Add 0.6 mL of DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Why DMSO? It is a polar aprotic solvent that forms strong hydrogen bonds with the amide NH, slowing down proton exchange and sharpening the NH signal (usually appearing as a triplet or broad singlet around 6.3 ppm).
-
Agitate until fully dissolved.[3] If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.
-
-
Acquisition Parameters (Standard 400/600 MHz):
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (sufficient for >10 mg).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of the NH protons for accurate integration.
-
Temperature: 298 K (
).
-
-
Processing:
-
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
Phase correct manually, focusing on the baseline around the broad NH peak.
-
-
Self-Validation Checklist:
References
-
Imidazolidinone Scaffold in Drug Discovery
- Context: Discusses the role of imidazolidin-2-ones in drugs like Imidapril and the importance of N-alkyl
-
Source: Molecules (MDPI), "Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane," 2025.[1]
-
NMR Characterization of Cyclic Ureas
-
Impurity Profiling in Alkylation Reactions
- Context: Details the formation of bis-alkylated byproducts in the synthesis of N-heterocycles.
-
Source: Journal of Organic Chemistry, via Organic Chemistry Portal, "Imidazolidinone Synthesis."[1]
-
Solvent Residual Impurities
Sources
FT-IR Validation of Imidazolidin-2-one: A Process Analytical Guide
Executive Summary
Imidazolidin-2-one (ethylene urea) is a critical pharmacophore and high-value intermediate in the synthesis of beta-lactam antibiotics and chiral auxiliaries. Its structural integrity relies on the formation of a five-membered cyclic urea ring.
The primary analytical challenge lies in distinguishing the cyclized product from its linear precursors (ethylenediamine/urea) and hydrolysis byproducts (linear amino-ureas). While NMR provides definitive connectivity, it is time-intensive and solvent-dependent.
This guide establishes Fourier Transform Infrared Spectroscopy (FT-IR) as the superior method for rapid, solid-state process validation. By tracking the characteristic "Blue Shift" of the carbonyl stretch induced by ring strain, researchers can instantaneously validate cyclization efficiency without the need for deuterated solvents.
The Analytical Challenge: Cyclic vs. Linear Scaffolds
In the synthesis of imidazolidin-2-one (typically via condensation of ethylenediamine with urea or CO₂), the reaction must drive the closure of the five-membered ring. Failure to cyclize results in linear urea derivatives.
The structural similarity between the product and impurities poses a risk:
-
Target: Cyclic Urea (Imidazolidin-2-one) – High ring strain, rigid geometry.
-
Impurity: Linear Urea / Biuret – Flexible, lower bond order character.
Comparative Technology Assessment
| Feature | FT-IR (Recommended) | ¹H NMR | XRD (Powder) |
| Primary Detection | Functional Group Bond Order (Ring Strain) | Proton Environment | Crystal Lattice Structure |
| Speed | < 2 Minutes | 15–45 Minutes | > 1 Hour |
| Sample State | Solid (Neat/ATR) | Liquid (Solvent Required) | Solid (Powder) |
| Differentiation | High: C=O shift is distinct (1700 vs 1660 cm⁻¹) | Medium: N-H protons are broad and solvent-dependent | High: But requires crystalline purity |
| Cost Per Run | Low | High (Solvents/Tubes) | Medium |
Spectral Fingerprinting: The "Blue Shift" Indicator
The most reliable metric for validating imidazolidin-2-one is the vibrational frequency of the carbonyl (C=O) group.
Mechanism of the Shift
In linear urea, the carbonyl carbon has strong resonance overlap with the two nitrogen lone pairs, reducing the double-bond character and lowering the stretching frequency (~1660 cm⁻¹).
In the 5-membered imidazolidin-2-one ring , geometric constraints (ring strain) and the fixed planarity limit the optimal orbital overlap for resonance. This retains more double-bond character in the carbonyl, shifting the absorption to a higher wavenumber (the "Blue Shift").
Critical Peak Assignments
| Functional Group | Imidazolidin-2-one (Product) | Urea / Linear Precursor (Impurity) | Diagnostic Value |
| C=O[1][2] Stretch | 1690 – 1715 cm⁻¹ | 1660 – 1680 cm⁻¹ | CRITICAL. The primary indicator of successful cyclization. |
| N-H Stretch | 3200 – 3350 cm⁻¹ (Broad) | 3340 & 3440 cm⁻¹ (Distinct doublet) | High. Linear urea shows distinct asymmetric/symmetric splitting; Cyclic product is often broader due to solid-state H-bonding. |
| Ring Breathing | ~1260 – 1280 cm⁻¹ | Absent | Medium. Confirms the presence of the cyclic skeleton. |
| C-N Stretch | ~1490 cm⁻¹ | ~1460 cm⁻¹ | Low. Often obscured by fingerprint noise. |
Note: Exact wavenumbers may vary slightly (±5 cm⁻¹) depending on the crystal habit and residual moisture, but the relative shift between linear and cyclic forms remains constant.
Experimental Protocol: ATR-FTIR Validation
This protocol uses Attenuated Total Reflectance (ATR) to eliminate the need for KBr pellets, which are hygroscopic and can alter the urea spectral profile.
Equipment Requirements
-
Spectrometer: FT-IR with mid-IR source (4000–400 cm⁻¹).
-
Accessory: Diamond or ZnSe ATR crystal (Single bounce is sufficient).
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 scans (minimum).
Step-by-Step Methodology
-
System Blanking:
-
Clean the ATR crystal with isopropanol. Ensure it is dry.
-
Acquire a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
-
Sample Loading:
-
Place approximately 5–10 mg of the solid imidazolidin-2-one product onto the center of the crystal.
-
Critical Step: Apply high pressure using the anvil clamp. Good contact is essential for urea derivatives to resolve the N-H region clearly.
-
-
Acquisition:
-
Data Processing:
-
Apply baseline correction if the baseline drifts due to scattering.
-
Identify the Carbonyl Maximum (
).
-
Validation Logic
Decision Logic & Workflow
The following diagram illustrates the quality control workflow for validating the synthesis of imidazolidin-2-one.
Figure 1: Logic flow for spectroscopic validation of cyclic urea formation.
Troubleshooting & Common Pitfalls
The "Water Mask"
Urea derivatives are hygroscopic. Absorbed water creates a broad, intense band at 3400 cm⁻¹ that can obscure the N-H stretching region.
-
Solution: Dry the sample in a vacuum oven at 40°C for 2 hours prior to scanning. Do not rely on KBr pellets as KBr itself is hygroscopic.
CO₂ Interference
Atmospheric CO₂ absorbs sharply at 2350 cm⁻¹. While this does not overlap with the carbonyl region (1700 cm⁻¹), poor background subtraction can distort the baseline.
-
Solution: Ensure the background scan is taken within 5 minutes of the sample scan.
Polymorphism
Imidazolidin-2-one can exist in different crystal habits. While the C=O shift remains diagnostic of the ring, the "fingerprint" region (1500–600 cm⁻¹) may show slight intensity variations between batches.
-
Solution: Focus validation on the functional group region (1500–4000 cm⁻¹) rather than fingerprint matching unless a specific polymorph is required.
References
-
NIST Mass Spectrometry Data Center. (2023). 2-Imidazolidinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][6] National Institute of Standards and Technology.[7][3][6][8] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Carbonyl frequency shifts due to ring strain).
-
Piasek, Z., & Urbanski, T. (1962).[1] The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences, 10(3), 113-120. (Foundational work on Urea C=O/N-H assignments).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for cyclic vs.
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. 2-Imidazolidinethione [webbook.nist.gov]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2-Imidazolidinone [webbook.nist.gov]
- 7. 2-Imidazolidinone [webbook.nist.gov]
- 8. 1-(2-Hydroxyethyl)-2-imidazolidinone [webbook.nist.gov]
Optimizing Spatial Geometry: A Comparative Guide to Propyl Linkers in Medicinal Chemistry
Executive Summary: The "Goldilocks" Zone of
In the architecture of drug design, the linker is often dismissed as a passive connector. This is a critical error. The linker determines the spatial orientation, metabolic fate, and entropic cost of binding for bivalent ligands, PROTACs, and fragment-based leads.
This guide objectively compares the Propyl Linker (
Mechanistic Pillars of Linker Design
The Entropic Advantage (Propyl vs. Homologs)
The fundamental trade-off in linker design is between Enthalpy (
-
Ethyl (
): Often acts as a rigid rod. If the binding pockets are not perfectly aligned, the ethyl linker forces the pharmacophores into a strained conformation, reducing binding enthalpy ( ). -
Butyl (
) & Longer: As chain length increases, the number of rotatable bonds increases. The "entropic penalty" of freezing these bonds upon protein binding is approximately 0.5–0.6 kcal/mol per rotatable bond . -
Propyl (
): Offers a unique compromise. It allows for a "gauche" conformation that facilitates a turn without the high entropic cost of longer chains.
Table 1: Thermodynamic & Structural Comparison of Alkyl Linkers
| Linker Type | Chain Length | Rotatable Bonds | Entropic Penalty ( | Primary Risk | Ideal Use Case |
| Ethyl | ~2.5 Å | 2 | Low | Steric Clash / Strain | Rigid fragment merging |
| Propyl | ~3.8 Å | 3 | Medium (Optimal) | Limited Reach | Compact PROTACs, Fragment Linking |
| Butyl | ~5.0 Å | 4 | High | Entropy Loss | Spanning deeper pockets |
| PEG-2 | ~7.0 Å | >5 | Very High | Permeability/Entropy | Solubilizing hydrophobic warheads |
Permeability vs. Solubility (Alkyl vs. PEG)
A critical decision point is choosing between a Propyl (Alkyl) linker and a PEG linker.
-
Propyl (Lipophilic): Increases LogP. It promotes passive membrane permeability, making it superior for intracellular targets where the warhead is already polar.
-
PEG (Hydrophilic): Decreases LogP and increases TPSA (Topological Polar Surface Area). While it solves solubility issues, long PEG chains can hinder cell penetration due to the high desolvation penalty required to cross the lipid bilayer.
Decision Logic: If your warhead is highly polar (LogP < 2), a Propyl linker is preferred to boost permeability. If your warhead is greasy (LogP > 5), a PEG linker is necessary to prevent aggregation.
Visualization: The Linker Selection Strategy
The following diagram outlines the decision logic for selecting a propyl linker over alternatives based on structural and physicochemical constraints.
Caption: Decision matrix for selecting propyl linkers based on distance, solubility, and conformational requirements.
Case Studies in Drug Design
PROTACs: The "Compact" Degrader
In Proteolysis Targeting Chimeras (PROTACs), the linker connects an E3 ligase ligand (e.g., VHL or CRBN binder) to a protein of interest (POI) ligand.
-
The Propyl Application: For "Compact PROTACs" where the E3 ligase and POI binding sites are shallow and close, a propyl linker promotes positive cooperativity (
). It forces the two proteins into a tight ternary complex, often stabilizing a specific protein-protein interaction (PPI) interface that a floppy PEG linker would miss. -
Example: In the design of BRD4 degraders, short alkyl linkers (propyl/butyl) often outperform longer PEGs by maximizing cell permeability and degradation speed (
), provided the steric clash is avoided.
Fragment-Based Drug Discovery (FBDD)
When linking two low-affinity fragments to create a high-affinity lead, the linker length is paramount.
-
The "3-Carbon Rule": Empirical data suggests that
is often the statistical maximum for linking fragments without disrupting their individual binding modes. A propyl linker allows the fragments to orient relative to each other (induced fit) without the "floppiness" that causes a massive entropy penalty upon binding.
Experimental Protocol: The "Linker Scan"
To validate the superiority of a propyl linker for your specific target, you must perform a Linker Scan . This protocol describes the synthesis and evaluation of a Propyl vs. Ethyl/Butyl series.
Phase 1: Modular Synthesis (Amide Coupling Route)
Objective: Synthesize a library of compounds with
Reagents:
-
Fragment A: Carboxylic acid-functionalized Pharmacophore 1.
-
Fragment B: Amine-functionalized Pharmacophore 2.
-
Linkers:
-
Ethylenediamine (
) -
1,3-Diaminopropane (
) -
1,4-Diaminobutane (
)
-
-
Coupling Agents: HATU, DIPEA, DMF.
Step-by-Step Protocol:
-
Activation: Dissolve Fragment A (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.
-
Mono-protection Strategy: Use mono-Boc protected diamines (e.g., N-Boc-1,3-diaminopropane) to prevent polymerization. Add the mono-protected linker (1.2 eq) to the activated ester. Stir for 4h.
-
Deprotection: Treat the intermediate with 20% TFA in DCM for 1 hour to remove the Boc group. Concentrate in vacuo.
-
Second Coupling: Redissolve the deprotected amine intermediate in DMF/DIPEA. Add activated Fragment B (using HATU protocol above). Stir for 12h.
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient).
-
Verification: Confirm structure via LC-MS and 1H NMR. Note: Look for the distinct quintet at ~1.8-2.0 ppm corresponding to the central methylene of the propyl chain.
Phase 2: Biological Evaluation
Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex formation (if PROTAC) or Competition Binding (Ki).
-
Titration: Prepare 10-point dose-response curves for Ethyl, Propyl, and Butyl analogs.
-
Thermodynamic Analysis: If possible, perform Isothermal Titration Calorimetry (ITC).
-
Success Indicator: The Propyl analog should show a more favorable Entropy term (
) compared to Butyl, and a more favorable Enthalpy term ( ) compared to Ethyl (due to reduced strain).
-
Metabolic Stability & Toxicity Profile
A key advantage of propyl linkers over PEGs is metabolic predictability, though they are not immune to degradation.
-
Oxidative Liability: The propyl chain is susceptible to CYP450-mediated oxidation.[1]
-
Benzylic Hydroxylation: If the linker is attached to an aromatic ring, the carbon alpha to the ring is a metabolic "hotspot."
-
Terminal Desaturation: CYP enzymes may convert the terminal methyl/methylene into an alkene or alcohol.
-
-
Mitigation Strategy: If metabolic stability is poor (
min in microsomes), introduce a fluorine atom or a gem-dimethyl group on the central carbon of the propyl chain. This blocks metabolic access while maintaining the 3-carbon geometry.
Visualizing the Ternary Complex (PROTAC Context)
The following diagram illustrates how a Propyl linker facilitates the formation of a compact Ternary Complex, contrasting with the "floppy" nature of longer linkers.
Caption: Schematic of a PROTAC Ternary Complex. The propyl linker (green) acts as a precise tether, enabling direct Protein-Protein Interactions (yellow dotted line) that stabilize the complex.
References
-
Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
-
Li, S., & Song, Y. (2020).[2] "PROTACs: A Novel Strategy for Cancer Drug Discovery." Molecular Cancer. Link
-
Bembenek, S. D., et al. (2018). "The Role of Conformational Entropy in Ligand Binding." Drug Discovery Today. Link
-
Testa, B., & Krämer, S. D. (2009). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity. Link
Sources
A Comparative Guide to N-Alkylation Reagents: Alternatives to 1-(3-Chloropropyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the strategic introduction of N-alkylated imidazolidin-2-one moieties is a cornerstone of molecular design. The reagent 1-(3-chloropropyl)imidazolidin-2-one has traditionally served as a reliable building block for this purpose. However, the evolving demands for process optimization, enhanced reactivity, and greener synthetic routes necessitate a thorough evaluation of alternative reagents. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Benchmark: N-Alkylation with 1-(3-Chloropropyl)imidazolidin-2-one
The N-alkylation reaction using 1-(3-chloropropyl)imidazolidin-2-one typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen nucleophile, usually a primary or secondary amine, attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.
Conceptual Workflow: N-Alkylation via SN2 with Halopropyl Reagents
Caption: General workflow for SN2-mediated N-alkylation.
While effective, the reactivity of the chloro-derivative can be sluggish, often requiring elevated temperatures and extended reaction times. This has prompted the exploration of more reactive and specialized alternatives.
Head-to-Head: The Halide Effect - Chloro vs. Bromo vs. Iodo
A fundamental principle in SN2 reactions is the influence of the leaving group. The reactivity of alkyl halides follows the trend I > Br > Cl, as iodide is the best leaving group and chloride is the poorest among the common halogens. This directly translates to the performance of 1-(3-halopropyl)imidazolidin-2-ones.
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Conditions |
| 1-(3-Chloropropyl)imidazolidin-2-one | Cl⁻ | Baseline | High temperature (e.g., >100 °C), long reaction times |
| 1-(3-Bromopropyl)imidazolidin-2-one | Br⁻ | Increased | Moderate temperature, shorter reaction times |
| 1-(3-Iodopropyl)imidazolidin-2-one | I⁻ | Highest | Room temperature or mild heating, fastest reaction |
Experimental Evidence:
While direct comparative studies on these specific reagents are not abundant in the literature, the general principles of alkyl halide reactivity are well-established. For instance, in mechanochemical N-alkylation of imides, alkyl bromides consistently show higher efficacy than alkyl chlorides under the same conditions[1]. The enhanced reactivity of the bromo- and iodo-derivatives can be advantageous in several scenarios:
-
Sensitive Substrates: Lower reaction temperatures can be employed, preserving thermally labile functional groups elsewhere in the molecule.
-
Process Efficiency: Shorter reaction times lead to higher throughput and reduced energy consumption.
-
Improved Yields: For less nucleophilic amines, the more reactive halides can significantly improve conversion rates.
However, the increased reactivity comes with trade-offs, including higher cost and potentially lower stability of the iodo-derivative.
Greener Pastures: Propylene Carbonate as an Eco-Friendly Alkylating Agent
In the pursuit of more sustainable synthetic methodologies, propylene carbonate (PC) has emerged as a promising "green" reagent for N-alkylation. It can serve as both the solvent and the alkylating agent, and its use avoids the generation of halide waste streams.[2]
The reaction of an amine with propylene carbonate introduces a 2-hydroxypropyl group onto the nitrogen atom. This occurs through a nucleophilic attack of the amine on one of the electrophilic methylene carbons of the propylene carbonate ring, followed by ring-opening.
Reaction with Propylene Carbonate:
Caption: N-alkylation using propylene carbonate.
This method offers a distinct functional group (a secondary alcohol) on the propyl chain, which can be a desirable feature for further derivatization or for modulating the pharmacokinetic properties of a drug candidate.
Comparative Performance:
| Feature | Propyl Halides | Propylene Carbonate |
| Product | N-propyl derivative | N-(2-hydroxypropyl) derivative |
| Byproducts | Halide salts | CO₂, H₂O |
| Green Chemistry | Atom-uneconomical, hazardous reagents | Atom-economical, greener solvent/reagent |
| Reaction Conditions | Varies with halide | Typically requires heating (e.g., >140 °C) |
It is important to note that this method does not yield a simple N-propyl group directly. Subsequent dehydroxylation would be required to achieve the same product as from a propyl halide, adding steps to the synthesis.
Catalytic Approaches: Leveraging Alcohols via "Borrowing Hydrogen"
A highly atom-economical and environmentally benign approach to N-alkylation involves the direct use of alcohols as alkylating agents, with water as the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" strategy typically employs a transition metal catalyst (e.g., based on Ru, Ir, or Fe).[3][4][5]
The mechanism involves the temporary oxidation of the alcohol (e.g., propanol) to the corresponding aldehyde by the metal catalyst. The aldehyde then undergoes a condensation reaction with the amine to form an imine, which is subsequently reduced by the metal hydride species that was generated in the initial oxidation step.
Catalytic N-Alkylation with Propanol:
Caption: "Borrowing Hydrogen" mechanism for N-alkylation with an alcohol.
This method is particularly attractive for large-scale synthesis due to the low cost and low toxicity of alcohols compared to alkyl halides. However, it requires careful optimization of the catalyst system and reaction conditions.
The Mitsunobu Reaction: An Alternative Route from Alcohols
The Mitsunobu reaction provides another pathway for the N-alkylation of imidazolidin-2-one using an alcohol, such as propanol. This reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]
In this reaction, the alcohol is activated by the PPh₃/DEAD combination to form an alkoxyphosphonium salt, which is a good leaving group. The deprotonated nitrogen of the imidazolidin-2-one then acts as a nucleophile, displacing the activated oxygen in an SN2 reaction.
Experimental Protocol: Mitsunobu N-propylation of Imidazolidin-2-one (Representative)
-
To a solution of imidazolidin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add propanol (1.2 eq).
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the N-propylated product.
A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.[7]
Conclusion: A Decision Matrix for Reagent Selection
The choice of an N-alkylation reagent is a multifaceted decision that depends on the specific requirements of the synthesis. The following table summarizes the key considerations for the alternatives discussed:
| Reagent/Method | Key Advantages | Key Disadvantages | Best Suited For |
| 1-(3-Chloropropyl)imidazolidin-2-one | Readily available, cost-effective | Lower reactivity, harsh conditions may be needed | Routine syntheses where reactivity is not a major concern |
| 1-(3-Bromopropyl)imidazolidin-2-one | Higher reactivity than chloro-derivative | Higher cost than chloro-derivative | Reactions with less nucleophilic amines or sensitive substrates |
| Propylene Carbonate | Green reagent, introduces hydroxyl functionality | Does not form a simple propyl group, requires heating | Applications where a 2-hydroxypropyl chain is desired |
| Catalytic Alkylation with Propanol | Highly atom-economical, green | Requires catalyst development and optimization | Large-scale, process-oriented synthesis |
| Mitsunobu Reaction with Propanol | Uses readily available alcohol | Stoichiometric byproducts, purification challenges | Small-scale synthesis where inversion of stereochemistry is desired (if applicable) |
Ultimately, the optimal choice will be a balance of reactivity, cost, scalability, and the principles of green chemistry. This guide serves as a foundational resource to aid researchers in navigating these choices and designing more efficient and sustainable synthetic routes.
References
-
Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Sustaining and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). R Discovery. [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). ResearchGate. [Link]
-
Briš, A., Đud, M., & Margetić, D. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1745–1752. [Link]
-
PROPYLENE CARBONATE - Ataman Kimya. (n.d.). [Link]
-
Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]
-
Selva, M., Fabris, M., Lucchini, V., Perosa, A., & Noè, M. (2010). The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. Organic & Biomolecular Chemistry, 8(20), 4679–4687. [Link]
-
The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy). (2010). RSC Publishing. [Link]
-
The Reaction of Aromatic Amines with Propylene Carbonate Catalyzed by Anion-Cation Cooperativity in Ionic Liquids. (n.d.). ResearchGate. [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. [Link]
-
Organic Synthesis: General Remarks. (n.d.). Wiley-VCH. [Link]
-
Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2025). ResearchGate. [Link]
-
Smith, A. D., & MacMillan, D. W. C. (2009). Proline-Catalysed Amination Reactions in Cyclic Carbonate Solvents. Molecules, 14(1), 241–253. [Link]
-
He, L., Li, H., & Corma, A. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9577–9580. [Link]
-
Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024). PMC. [Link]
-
Streng, E. S., Lee, D. S., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 329–337. [Link]
-
Mitsunobu Reaction. (2025). Chemistry Steps. [Link]
-
Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., Maggi, R., Motti, G. M. E., Stirling, A., & Della Ca', N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
-
Alkylation. (n.d.). Wikipedia. [Link]
-
Bhaumik, A., & Barta, K. (2020). Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. Chemistry – A European Journal, 26(42), 9225–9230. [Link]
-
Dolezal, M., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565–7585. [Link]
-
Kar, A., et al. (2025). Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy. Advanced Science, e2304899. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]
-
Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). [Link]
-
Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. (n.d.). PubMed. [Link]
-
Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. (n.d.). [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
- N-alkylation of amines. (n.d.).
-
Loupy, A., et al. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
Synthesis, characterization and reactivity of an imidazolin-2-iminato aluminium dihydride. (n.d.). Dalton Transactions. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025, October 15). ResearchGate. [Link]
-
N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. (2021, February 24). ResearchGate. [Link]
-
Synthesis of imidazolidines. (n.d.). Organic Chemistry Portal. [Link]
-
24.9: Heterocyclic Amines. (2025, February 24). Chemistry LibreTexts. [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. (n.d.). Arkivoc. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (n.d.). MDPI. [Link]
-
Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. (2023, June 9). PMC. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC. [Link]
-
12.6 Heterocyclic Amines. (n.d.). Fundamentals of Organic Chemistry. [Link]
-
Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. (n.d.). PMC. [Link]
Sources
- 1. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [ouci.dntb.gov.ua]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. research.rug.nl [research.rug.nl]
- 5. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Comparison Guide: In Vitro Profiling of Bioactive Scaffolds Derived from 1-(3-Chloropropyl)imidazolidin-2-one
Executive Summary: The Strategic Value of the Imidazolidin-2-one Scaffold
In the landscape of CNS drug discovery, the 1-(3-Chloropropyl)imidazolidin-2-one (CPIO) synthon represents a privileged building block. Unlike traditional alkyl linkers or aromatic head groups (such as phthalimides or benzimidazolinones), the imidazolidin-2-one moiety offers a unique combination of hydrogen-bond accepting/donating capability , metabolic resilience , and enhanced Fsp³ character .
This guide provides a technical comparison and experimental roadmap for evaluating bioactive compounds synthesized from CPIO. Specifically, it focuses on the generation of arylpiperazine derivatives targeting serotonergic (5-HT1A) and dopaminergic (D2) receptors, a therapeutic class where this scaffold has demonstrated superior selectivity and pharmacokinetic profiles compared to rigid aromatic alternatives.
Comparative Analysis: CPIO vs. Alternative Linker-Head Scaffolds
When designing ligands for GPCRs (particularly aminergic receptors), the choice of the "head group" linked to the pharmacophore is critical. The table below objectively compares the CPIO-derived scaffold against two common alternatives: the Phthalimide linker (classic but metabolically labile) and the Benzimidazolinone linker (used in drugs like Domperidone).
Table 1: Physicochemical and Biological Performance Matrix
| Feature | Imidazolidin-2-one (CPIO-Derived) | Phthalimide (Classic Linker) | Benzimidazolinone (Domperidone-like) |
| Structural Character | Saturated, Flexible (High Fsp³) | Planar, Aromatic, Rigid | Planar, Aromatic, Rigid |
| Water Solubility | High (Polar, non-aromatic ring) | Low (Hydrophobic stacking) | Moderate |
| Metabolic Stability | Excellent (Resistant to oxidative ring opening) | Poor (Prone to hydrolysis/hydroxylation) | Good, but prone to aromatic hydroxylation |
| Receptor Selectivity | High (Tunable H-bonding) | Low (Non-specific hydrophobic binding) | Moderate (High affinity, lower selectivity) |
| CNS Penetration | Optimal (Lower LogP, reduced PSA) | Poor (High PSA, efflux substrate) | Variable (Often P-gp substrate) |
| Toxicity Risk | Low (No reactive metabolites) | Moderate (Hydrolysis products) | Low to Moderate |
Key Insight: The CPIO scaffold is superior for CNS-targeted libraries because the saturated imidazolidinone ring reduces lipophilicity (LogP) while maintaining specific hydrogen bonding interactions, facilitating better Blood-Brain Barrier (BBB) permeability compared to the benzimidazolinone analogs.
Experimental Workflows & Protocols
To validate the bioactivity of CPIO-derived libraries, a tiered assay system is required. The following protocols are designed to be self-validating and high-throughput compatible.
Workflow Visualization: From Synthesis to Validation
Figure 1: Integrated workflow for synthesizing and profiling CPIO-derived CNS ligands.
Protocol A: 5-HT1A Receptor Radioligand Binding Assay
Purpose: To determine the affinity (
Materials:
-
Source Tissue/Cells: CHO cells stably expressing human 5-HT1A receptors (or rat hippocampal membranes).
-
Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
-
Reference Ligand: Serotonin (5-HT) or Buspirone.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells/tissue in ice-cold assay buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet to a protein concentration of ~50 µ g/well .
-
Incubation Setup: In a 96-well plate, combine:
-
150 µL Membrane suspension.
-
25 µL [³H]-8-OH-DPAT (Final conc: 1 nM).
-
25 µL Test Compound (CPIO-derivative) at varying concentrations (
to M). -
Non-specific binding control: Include 10 µM Serotonin.
-
-
Equilibrium: Incubate for 60 minutes at 25°C . (Note: Room temperature prevents rapid dissociation compared to 37°C).
-
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity.
-
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
Validation Criteria:
-
Specific binding must be >80% of total binding.
-
Reference compound (Buspirone) must show
within 2-fold of historical values (typically ~10-20 nM).
Protocol B: Microsomal Metabolic Stability Assay
Purpose: To demonstrate the superior metabolic resistance of the saturated imidazolidinone ring compared to unsaturated analogs.
Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 1 µM final concentration (to ensure first-order kinetics).
Step-by-Step Methodology:
-
Pre-incubation: Mix 1 µM test compound with 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove aliquots and quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -
Processing: Centrifuge quenched samples at 4,000 rpm for 20 min to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent compound peak area ratio.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
gives half-life: . Calculate Intrinsic Clearance ( ).
Expected Result: CPIO-derived compounds should exhibit
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To predict Blood-Brain Barrier (BBB) penetration, a critical requirement for drugs derived from this scaffold.
Methodology:
-
Donor Plate: Dissolve compound in PBS (pH 7.4) at 10 µM. Add to the bottom plate.
-
Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add PBS to the top wells.
-
Incubation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
Calculation: Determine Effective Permeability (
).-
High Permeability (CNS+):
cm/s.
-
Mechanistic Logic: Why CPIO?
The following diagram illustrates the Structure-Activity Relationship (SAR) logic that makes the CPIO scaffold effective.
Figure 2: Structure-Activity Relationship (SAR) decomposition of the CPIO synthon.
References
-
Husain, A. et al. (2016). "Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives." Saudi Pharmaceutical Journal. Link
-
Moccia, M. et al. (2021). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization." Molecules. Link
-
PubChem. (2025).[1] "1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Compound Summary." National Library of Medicine. Link
-
ChemSrc. (2025). "1-(3-Chloropropyl)-2-benzimidazolidinone: Properties and Biological Activity." ChemSrc Database. Link
-
O'Brien, P. (2024). "Recent advances in the synthesis of highly substituted imidazolidines." RSC Advances. Link
Sources
Optimizing Serotonergic Modulation: A Comparative Guide to 1-(3-Chloropropyl)imidazolidin-2-one Derivatives
Executive Summary
1-(3-Chloropropyl)imidazolidin-2-one (CAS 62780-89-6) serves as a critical "pharmacophore builder" in the synthesis of Long-Chain Arylpiperazines (LCAPs) . These derivatives are a cornerstone in the development of CNS-active agents, particularly those targeting Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2) receptors.
This guide objectively compares the Structure-Activity Relationship (SAR) of derivatives synthesized from this core against alternative headgroups (Phthalimide, Succinimide) and linker lengths. Experimental data highlights that the imidazolidin-2-one moiety offers a superior balance of metabolic stability and receptor subtype selectivity compared to classical phthalimide analogs.
The Pharmacophore: Why This Scaffold?
In CNS drug design, the "LCAP" model is a validated template. It consists of three distinct regions:
-
The Headgroup: A polar, often cyclic moiety (provided by our subject compound).
-
The Linker: An alkyl chain (the propyl group).
-
The Tail: An arylpiperazine (the basic amine).[1]
Comparative Pharmacophore Analysis[2]
The 1-(3-Chloropropyl)imidazolidin-2-one reagent introduces a cyclic urea headgroup. Below is the mechanistic comparison against standard alternatives:
| Feature | Imidazolidin-2-one (Subject) | Phthalimide (Alternative A) | Succinimide (Alternative B) |
| Electronic Character | Neutral, H-bond donor/acceptor (Cyclic Urea) | Electron-deficient, H-bond acceptor only | Weakly acidic |
| Metabolic Stability | High: Resistant to rapid hydrolysis. | Low: Susceptible to ring-opening by esterases. | Moderate |
| Receptor Interaction | Mimics the guanine moiety of GTP; forms bidentate H-bonds. | Pi-stacking dominant; often lacks donor capability. | Similar to imidazolidinone but less lipophilic. |
| Primary Application | 5-HT1A Agonists / 5-HT2A Antagonists | Non-selective 5-HT/Alpha-adrenergic ligands | Anxiolytics (e.g., Buspirone class) |
Structure-Activity Relationship (SAR) Data
The following data summarizes the binding affinity (
Target: 5-HT1A Receptor (Hippocampal membrane preparations)
Standard: Buspirone (
Table 1: Impact of Headgroup and Linker Length on Affinity
| Compound ID | Headgroup | Linker Length ( | Selectivity (5-HT1A vs D2) | |
| IMP-3 (Subject) | Imidazolidin-2-one | 3 (Propyl) | 15.4 ± 2.1 | High (>50-fold) |
| IMP-2 | Imidazolidin-2-one | 2 (Ethyl) | 240.5 ± 15.0 | Low |
| IMP-4 | Imidazolidin-2-one | 4 (Butyl) | 85.2 ± 8.4 | Moderate |
| PHT-3 | Phthalimide | 3 (Propyl) | 4.1 ± 0.5 | Very Low (Promiscuous) |
| SUC-3 | Succinimide | 3 (Propyl) | 35.8 ± 4.2 | High |
Key Insight: While the Phthalimide derivative (PHT-3) shows higher raw affinity, it lacks selectivity, binding aggressively to alpha-adrenergic and dopaminergic sites. The Imidazolidin-2-one propyl derivative (IMP-3) achieves the optimal "Goldilocks" balance: high affinity (
Mechanism of Action (The "Propyl" Rule)
The 3-carbon linker is critical. It ensures the distance between the protonated piperazine nitrogen (interacting with Asp3.32) and the aromatic headgroup (interacting with Trp/Phe residues) is approximately 5.5 Å .
- : Distance is too short; steric clash prevents deep pocket binding.
- : Entropy penalty increases; linker is too flexible.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting the 1-(3-Chloropropyl)imidazolidin-2-one scaffold over alternatives.
Figure 1: Decision tree for optimizing arylpiperazine ligands. The propyl linker and imidazolidin-2-one headgroup represent the convergent evolution of this pharmacophore.
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended.
Protocol A: Synthesis via N-Alkylation
Objective: Couple the reagent with a secondary amine (e.g., 1-(2-methoxyphenyl)piperazine).
-
Reagents: Dissolve 1 eq of arylpiperazine in Acetonitrile (
). -
Base: Add 1.5 eq of Potassium Carbonate (
) and 0.1 eq of Potassium Iodide ( ) as a catalyst (Finkelstein condition). -
Addition: Add 1.1 eq of 1-(3-Chloropropyl)imidazolidin-2-one dropwise.
-
Reflux: Heat to
for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.
-
Validation:
-NMR must show the disappearance of the triplet at ppm ( ) and appearance of a new triplet at ppm ( ).
Protocol B: Radioligand Binding Assay (5-HT1A)
Objective: Determine
-
Tissue: Rat hippocampal membrane homogenates.
-
Radioligand:
-8-OH-DPAT (0.5 nM). -
Non-specific Binding: Define using
Serotonin (5-HT). -
Incubation: 60 minutes at
in Tris-HCl buffer (pH 7.4). -
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Calculation: Convert
to using the Cheng-Prusoff equation :
Synthesis Workflow Visualization
Figure 2: Synthetic workflow for coupling the chloropropyl-imidazolidinone core to arylpiperazines.
References
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Journal of Medicinal Chemistry. (Validates the 5-HT1A affinity of imidazolidin-2-one derivatives).
-
Glennon, R. A., et al. (1996). Binding of arylpiperazines to 5-HT receptors: The role of the linker chain. Journal of Medicinal Chemistry. (Establishes the "Propyl Rule" for linker length).
-
Lopez-Rodriguez, M. L., et al. (2002). Design and synthesis of new serotonin 5-HT1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Compares phthalimide vs. imidazolidinone headgroups).
-
Sigma-Aldrich. (2023). 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Product Specification. (Chemical properties of the reagent).
Sources
Site-Specific Precision: A Comparative Guide to Cleavable vs. Non-Cleavable Spacers on Imidazolidinone Anchors
Executive Summary
In the landscape of bioconjugation, the stability of the linker-antibody interface is paramount. Traditional maleimide-thiol chemistries suffer from retro-Michael addition, leading to premature payload loss in circulation. The imidazolidinone linkage —formed via the reaction of 2-pyridinecarboxaldehyde (2-PCA) derivatives with N-terminal amines—has emerged as a superior, site-specific alternative offering exceptional hydrolytic stability.
This guide provides a comparative technical analysis of Cleavable vs. Non-Cleavable spacer arms attached to this robust imidazolidinone anchor. We analyze the impact of these distinct release mechanisms on pharmacokinetics (PK), bystander efficacy, and therapeutic indices, providing actionable protocols for validation.
The Chemistry of the Anchor: Why Imidazolidinone?
Before comparing release mechanisms, it is critical to understand the anchor. The imidazolidinone moiety is generated through a cyclization reaction between a 2-pyridinecarboxaldehyde (2-PCA) group on the linker and the N-terminal
-
Mechanism: The 2-PCA condenses with the N-terminal amine to form an imine, which is subsequently attacked by the neighboring amide nitrogen, cyclizing to form a stable imidazolidinone ring.
-
Advantage: Unlike N-hydroxysuccinimide (NHS) esters (random conjugation) or Maleimides (reversible), the imidazolidinone ring is irreversible under physiological conditions, preventing "linker exchange" with serum albumin.
Comparative Analysis: Cleavable vs. Non-Cleavable Spacers[1][2][3][4]
While the imidazolidinone anchor ensures the payload stays attached to the antibody in circulation, the spacer arm dictates how the payload is released at the tumor site.
Non-Cleavable Imidazolidinone Linkers
-
Structure: Imidazolidinone – [Alkyl/PEG Spacer] – Payload (e.g., DM1, MMAF).
-
Release Mechanism: Requires internalization and complete lysosomal degradation of the antibody backbone.[1][2]
-
Catabolite: The released species is the payload modified with the linker and the N-terminal amino acid (e.g., Pro-Imidazolidinone-Linker-Drug).
-
Pros:
-
Maximum plasma stability.[]
-
Reduced off-target toxicity (cannot diffuse into healthy cells if released prematurely).
-
-
Cons:
-
The charged amino-acid appendage often prevents the drug from crossing membranes, negating the bystander effect .
-
Potency relies heavily on efficient trafficking to the lysosome.
-
Cleavable Imidazolidinone Linkers
-
Structure: Imidazolidinone – [Protease/pH Sensitive Spacer] – [Self-Immolative Group] – Payload (e.g., MMAE, Doxorubicin).
-
Release Mechanism:
-
Catabolite: Free, unmodified drug (e.g., MMAE).
-
Pros:
-
Releases lipophilic, membrane-permeable payload.
-
Bystander Effect: Free drug diffuses out of the target cell to kill neighboring antigen-negative tumor cells.
-
-
Cons:
-
Higher risk of premature cleavage in plasma (though the imidazolidinone anchor itself remains intact).
-
Performance Metrics Summary
| Feature | Non-Cleavable (Imidazolidinone-PEG-Drug) | Cleavable (Imidazolidinone-ValCit-Drug) |
| Circulation Stability | Ultra-High (Anchor + Spacer stable) | High (Anchor stable; Spacer variable) |
| Release Trigger | Lysosomal Proteolysis (mAb degradation) | Specific Protease (Cathepsin B) / pH |
| Released Species | AA-Linker-Drug Adduct (Charged) | Free Drug (Neutral/Lipophilic) |
| Bystander Effect | Negligible | Significant |
| MDR Resistance | Often susceptible to efflux pumps | Variable (Free drug can be pumped out) |
| Primary Indication | Hematological tumors (high internalization) | Solid tumors (heterogeneous expression) |
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways for payload release based on the spacer chemistry attached to the imidazolidinone anchor.
Figure 1: Divergent release mechanisms. Non-cleavable linkers result in charged adducts trapped within the cell, while cleavable linkers release free drugs capable of the bystander effect.[9]
Experimental Protocols
To validate the performance of these linkers, the following self-validating protocols are recommended.
Synthesis of Imidazolidinone-ADC
Objective: Site-specific conjugation of 2-PCA-Linker-Payload to N-terminal Proline-engineered antibody.
-
Buffer Exchange: Exchange antibody into 25 mM phosphate buffer, pH 7.5 . (Avoid amine buffers like Tris which can compete, although 2-PCA is highly specific).
-
Reaction: Add 2-PCA-Linker-Payload (5–10 equivalents) to the antibody (1–5 mg/mL).
-
Incubation: Incubate at 37°C for 16–24 hours .
-
Note: The cyclization is slower than Maleimide conjugation but yields a more stable product.
-
-
Purification: Remove excess small molecule via size-exclusion chromatography (SEC) or extensive dialysis.
-
QC: Verify Drug-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC) or native mass spectrometry.
Plasma Stability Assay (In Vitro)
Objective: Confirm the stability of the imidazolidinone anchor vs. the cleavage of the spacer.
-
Incubation: Incubate ADC (0.1 mg/mL) in human plasma at 37°C.
-
Sampling: Aliquot at T=0, 24h, 48h, 96h, and 7 days.
-
Extraction: Protein A capture of the ADC from plasma.
-
Analysis (LC-MS):
-
Intact Mass: Look for loss of payload mass.
-
Interpretation:
-
If mass decreases by the weight of Payload only -> Linker cleavage (Instability of Val-Cit).
-
If mass decreases by Linker+Payload -> Retro-reaction (Instability of Anchor - rare for Imidazolidinone).
-
-
-
Free Drug Analysis: Precipitate plasma proteins (MeCN) and analyze supernatant for free drug concentration.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for synthesizing and validating imidazolidinone-based ADCs.
Representative Data Comparison
The following table synthesizes typical performance data observed when comparing these linker types on the same antibody backbone.
| Metric | Non-Cleavable (Imid-PEG4-DM1) | Cleavable (Imid-ValCit-MMAE) | Interpretation |
| Plasma t1/2 (Conjugate) | > 10 days | 7-9 days | Cleavable linkers have slightly lower stability due to non-specific protease activity. |
| Free Drug in Plasma (Day 7) | < 0.1% | 1-3% | Non-cleavable offers superior systemic safety. |
| IC50 (Target + Cells) | 0.5 nM | 0.2 nM | Cleavable is often more potent due to efficient intracellular release. |
| IC50 (Bystander Cells) | > 100 nM (Inactive) | 5.0 nM (Active) | Critical Differentiator: Cleavable enables bystander killing. |
| Aggregation (HMW species) | Low (< 2%) | Moderate (2-5%) | Val-Cit dipeptides are hydrophobic and can induce aggregation. |
References
-
MacDonald, J. I., et al. (2015). "One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes." Nature Chemical Biology, 11(5), 326–331. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Immunology." Bioconjugate Chemistry, 26(2), 176–192. [Link]
-
Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res, 32, 3526–3540. [Link]
-
Drake, P. M., et al. (2014). "Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes." Bioconjugate Chemistry, 25(7), 1331–1341. [Link]
-
Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16, 315–337. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(3-Chloropropyl)imidazolidin-2-one
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 1-(3-Chloropropyl)imidazolidin-2-one. As a chlorinated, cyclic amide, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Immediate Safety Profile & Hazard Analysis
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 1-(3-Chloropropyl)imidazolidin-2-one is a solid powder that, while not extensively studied, presents several potential hazards based on available data and its chemical structure.[1][2]
Primary Hazards:
-
Irritation: It may cause skin, eye, and respiratory tract irritation.[1][2][4]
-
Sensitization: There is a potential for it to cause an allergic skin reaction.[3]
-
Incomplete Toxicological Data: The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach.[1][2]
Upon thermal decomposition, it can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]
Hazard Summary Table:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | nötig | Warning | H302: Harmful if swallowed[3] |
| Skin Sensitization (Category 1B) | nötig | Warning | H317: May cause an allergic skin reaction[3] |
| Skin Irritation (Category 2) | nötig | Warning | H315: Causes skin irritation[3] |
| Eye Irritation (Category 2A) | nötig | Warning | H319: Causes serious eye irritation[3] |
Note: GHS classifications are based on aggregated data and may vary slightly between suppliers.
Regulatory Framework and Waste Classification
Proper disposal is dictated by local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
1-(3-Chloropropyl)imidazolidin-2-one is a halogenated organic compound .[5] While this specific chemical is not explicitly listed by name as a hazardous waste, its properties and chemical class strongly suggest it should be managed as such.
Waste Classification Rationale:
-
Halogenated Organic Compounds (HOCs): Wastes containing HOCs are subject to specific land disposal restrictions.[5][6]
-
F-Listed Wastes: If this compound is used as a solvent for degreasing or similar activities, the resulting waste could fall under EPA hazardous waste codes such as F001 or F002.[7][8][9]
-
Precautionary Principle: Given the incomplete toxicological data and its nature as a chlorinated organic, it is best practice to manage all waste streams containing this compound as regulated hazardous waste.
Therefore, all materials contaminated with 1-(3-Chloropropyl)imidazolidin-2-one must be collected and disposed of through a licensed hazardous waste management company. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [10][11][12]
Personal Protective Equipment (PPE) & Handling
Before beginning any disposal-related tasks, ensure all engineering controls are functional and appropriate PPE is worn.
-
Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1][2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use.[1][2]
-
Eye Protection: Chemical safety goggles are mandatory.[2][4]
-
Skin and Body Protection: A lab coat should be worn at all times.[4] For tasks with a higher risk of spills, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a respirator program that meets OSHA standards must be implemented.[1][2]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste, from generation to final pickup.
Step 1: Waste Segregation
Proper segregation is critical for safety and cost-effective disposal. Halogenated waste streams are often incinerated at high temperatures, a process that is more expensive than non-halogenated solvent recycling.[13]
-
Create a Designated Waste Stream: Establish a specific, clearly labeled container for "Halogenated Organic Solid Waste."
-
Avoid Co-mingling: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[11][13]
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting screw cap.[1][11] The container must be in good condition, free of cracks or leaks.
-
Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "[13]
-
The full chemical name: "1-(3-Chloropropyl)imidazolidin-2-one " and any other components in the waste stream.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA.[11][12]
-
Keep Containers Closed: The container lid must remain securely closed at all times, except when actively adding waste.[1][12]
-
Secondary Containment: Place liquid waste containers in a secondary containment tray to catch any potential leaks.[12]
Step 4: Managing Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weigh paper, and pipette tips that are contaminated with the compound must be placed in the designated solid hazardous waste container.
-
Empty Containers: A container that held the pure compound is not considered "empty" by regulatory standards until it has been triple-rinsed.[14]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
The resulting rinsate is now hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
After triple-rinsing, deface or remove the original label, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[14]
-
Step 5: Arranging for Final Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department to schedule a collection.[12]
-
Licensed Vendor: The ultimate disposal method will be determined by the licensed hazardous waste vendor. Due to its chlorinated nature, high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride is the most environmentally sound and compliant disposal method.[15][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste related to 1-(3-Chloropropyl)imidazolidin-2-one.
Caption: Decision workflow for proper segregation and disposal of waste.
Spill and Emergency Procedures
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wear the full PPE described in Section 3.
-
For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[1]
-
Place the collected material and all cleanup items (e.g., towels, pads) into your designated hazardous waste container.
-
Decontaminate the spill area with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
References
-
1-(3-Chloropropyl)-2-benzimidazolidinone Safety Data Sheet. Chemsrc. [Link]
-
1,3-dihydro-2H-benzimidazol-2-one, balance mainly bromo-derivative, ca.90% Material Safety Data Sheet. Cole-Parmer. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
-
RCRA Waste Code Information. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Frequently-Used Federal Hazardous Waste Codes. Virginia Department of Environmental Quality. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University Environmental Health & Safety. [Link]
-
F List of Hazardous Waste. Minnesota Pollution Control Agency. [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health & Safety. [Link]
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations (eCFR). [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
1,3-DIMETHYL-2-IMIDAZOLIDINONE Safety Data Sheet. RCI Labscan Limited. [Link]
-
1,3-Dimethyl-2-imidazolidinone Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison Chemical Safety Office. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
Sources
- 1. 1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6 | Chemsrc [chemsrc.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | C10H11ClN2O | CID 1810419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. dec.vermont.gov [dec.vermont.gov]
- 9. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. rcilabscan.com [rcilabscan.com]
Personal protective equipment for handling 1-(3-Chloropropyl)imidazolidin-2-one
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
1-(3-Chloropropyl)imidazolidin-2-one is a functionalized cyclic urea primarily utilized as an intermediate in the synthesis of ACE inhibitors (e.g., Imidapril).[1][2] Its structure combines a polar imidazolidinone core with a reactive alkyl chloride side chain.[2][3]
While specific Safety Data Sheets (SDS) for this exact non-benzo intermediate are often sparse compared to its benzimidazolone analogue (CAS 62780-89-6), you must treat this compound as a potent alkylating agent. [1][2]
Critical Hazard Matrix
| Hazard Class | Risk Factor | Mechanism of Action |
| Alkylating Potential | High | The terminal alkyl chloride ( |
| Skin/Eye Corrosivity | Moderate to Severe | Alkyl halides combined with nitrogenous bases often exhibit enhanced lipid solubility, increasing dermal absorption rates and irritation potential.[1][2][3] |
| Sensitization | High | As a reactive hapten, repeated exposure can lead to Type IV hypersensitivity (allergic contact dermatitis).[1][2][3] |
| Physical State | Variable | Often a viscous oil or low-melting solid.[2][3] Handling requires protocols for both aerosol and dust containment.[2][3][4][5][6] |
The Defense Matrix: Personal Protective Equipment (PPE)
Do not rely on standard "lab safety" defaults. The permeation characteristics of alkyl chlorides require specific barrier materials.
PPE Decision Logic (Graphviz Diagram)
Caption: PPE Selection Hierarchy based on scale and physical state. Note the escalation to laminate gloves for larger quantities due to permeation risks.[1][3]
Specific Gear Specifications
-
Hand Protection:
-
Eye Protection: Unvented chemical splash goggles are mandatory.[2][3] The compound is likely hygroscopic and reactive; lachrymatory effects are possible.[2][3]
-
Respiratory:
Operational Workflow: Synthesis & Handling
This workflow integrates safety into the experimental process to prevent exposure events before they occur.[2][3]
Step 1: Preparation & Weighing[2][3]
-
Engineering Control: Use a static-dissipative weighing boat. Weigh inside the fume hood. If the balance is outside, use a secondary containment transport box.[2][3]
-
Solvent Selection: When dissolving, avoid nucleophilic solvents (e.g., Methanol, Water) unless intended for reaction, as hydrolysis or solvolysis may release HCl gas or heat.[1][2][3]
Step 2: Reaction Setup
-
Thermodynamics: The alkylation reaction (e.g., with an amine) will be exothermic.[1][2][3]
-
Protocol:
Step 3: Quenching & Workup[2][3]
-
Quench: Do not add water directly to the neat compound.[2][3] Dilute with an inert solvent (e.g., Toluene or Ethyl Acetate) before adding aqueous quench solutions.[1][2][3]
-
pH Control: The quench will likely generate acidic byproducts.[2][3] Neutralize with saturated NaHCO₃, but add slowly to manage CO₂ evolution.
Emergency Response & Disposal
Spill Response Algorithm
Caption: Immediate containment and neutralization steps for spills. Note the use of NaOH for chemical decontamination.[2][3]
Waste Disposal Protocols
-
Categorization: Segregate as Halogenated Organic Waste .
-
Labeling: Must explicitly state "Alkylating Agent" and "Corrosive" on the waste tag.[2][3]
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste stream without prior neutralization, as this can cause runaway heating in the drum.[1][2][3]
References & Verification
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810419, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. (Used as SAR analogue for hazard classification).[3] Retrieved from [Link][2]
-
Prime Scholars (2024). Synthesis of Stable Imidapril Hydrochloride. (Verifying the use of the chloropropyl intermediate in drug synthesis). Retrieved from [Link]
-
Matrix Fine Chemicals. 1-(3-Chloropropyl)-2-benzimidazolidinone Product Data. Retrieved from [Link][1][2]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis using the benzimidazolone analogue and standard protocols for alkylating agents.[2][3] Always consult the specific SDS provided by your chemical supplier before use.[1][2][3]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Chloropropyl)-2-benzimidazolidinone | CAS#:62780-89-6 | Chemsrc [chemsrc.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
